4-iodo-1-isopropyl-5-methyl-1H-imidazole
Description
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Properties
IUPAC Name |
4-iodo-5-methyl-1-propan-2-ylimidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IN2/c1-5(2)10-4-9-7(8)6(10)3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWLEAKFYJSZLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1C(C)C)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to Determining the Solubility of 4-iodo-1-isopropyl-5-methyl-1H-imidazole in Organic Solvents
Foreword: The Critical Role of Solubility in Drug Development
In the landscape of pharmaceutical research and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property. It profoundly influences bioavailability, processability, and formulation design. For novel heterocyclic compounds such as 4-iodo-1-isopropyl-5-methyl-1H-imidazole, a substituted imidazole, understanding its solubility profile in various organic solvents is not merely a data point; it is a critical enabler for its journey from a laboratory curiosity to a potential therapeutic agent. Imidazole derivatives are prevalent in medicinal chemistry, forming the core of numerous established drugs. The introduction of an isopropyl group, a methyl group, and a particularly influential iodine atom on the imidazole scaffold creates a molecule with unique electronic and steric properties that will dictate its interactions with different solvent environments. This guide provides researchers, scientists, and drug development professionals with a robust framework for the systematic determination and interpretation of the solubility of this compound, grounded in both theoretical principles and practical, field-proven experimental methodologies.
Theoretical Underpinnings of Solubility: A Predictive Approach
Before embarking on empirical measurements, a theoretical assessment can provide invaluable insights into the expected solubility behavior of this compound, guiding solvent selection and experimental design. This predictive approach is rooted in the principle of "like dissolves like."[1]
Gibbs Free Energy of Solvation: The Thermodynamic Driving Force
The dissolution of a solid solute in a liquid solvent is a spontaneous process only if the overall Gibbs free energy of the system decreases.[2][3] This change in Gibbs free energy (ΔG_solv) is a function of both enthalpy (ΔH_solv) and entropy (ΔS_solv) changes during solvation, as described by the equation:
ΔG_solv = ΔH_solv - TΔS_solv
A negative ΔG_solv indicates a thermodynamically favorable dissolution process.[2] The solvation process involves the disruption of intermolecular forces in both the solute (crystal lattice energy) and the solvent, and the formation of new solute-solvent interactions.[3] For this compound, the significant crystal lattice energy, a common feature of crystalline organic compounds, must be overcome by favorable interactions with the solvent molecules.[4][5]
Hansen Solubility Parameters (HSP): A Semi-Empirical Predictive Tool
Hansen Solubility Parameters offer a more granular, semi-quantitative method for predicting the miscibility of a solute in a solvent.[6] This model deconstructs the total Hildebrand solubility parameter into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[6][7]
-
δd (Dispersion): Arises from van der Waals forces. The bulky isopropyl group and the large, polarizable iodine atom in our target molecule will contribute significantly to this parameter.
-
δp (Polarity): Relates to the permanent dipole moment of the molecule. The imidazole ring itself is polar, and the electronegative iodine atom will further enhance this property.
-
δh (Hydrogen Bonding): The N-H proton on the imidazole ring is a hydrogen bond donor, and the lone pair on the other nitrogen atom acts as a hydrogen bond acceptor.
To predict solubility, the HSP values for this compound would be calculated (often using group contribution methods available in specialized software) and compared to the known HSP values of various organic solvents.[7][8] The "distance" (Ra) between the HSP coordinates of the solute and solvent in the three-dimensional Hansen space is a measure of their affinity. A smaller Ra value suggests a higher likelihood of good solubility.[6]
Experimental Determination of Thermodynamic Solubility
While theoretical predictions are useful, empirical determination remains the gold standard for obtaining accurate solubility data. The shake-flask method is widely recognized as the most reliable technique for determining thermodynamic (equilibrium) solubility.[9][10]
The Shake-Flask Method: A Detailed Protocol
This method is predicated on achieving a saturated solution in equilibrium with an excess of the solid compound.[9][11]
Materials and Equipment:
-
This compound (solid, high purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, toluene, hexane) of analytical grade
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Syringe filters (0.22 µm, compatible with the chosen solvents)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[9]
-
Solvent Addition: Accurately dispense a known volume of each selected organic solvent into the corresponding vials.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a constant temperature bath (typically 25 °C). The system should be agitated for a sufficient duration to reach equilibrium. This can take anywhere from 24 to 72 hours.[12][13] It is advisable to perform a preliminary time-to-equilibrium study by taking samples at different time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.
-
Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed for a short period to let the excess solid settle.[11] Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved particles. This step is critical to avoid artificially high concentration readings.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in each respective solvent.
-
Analyze both the filtered saturated solutions and the standard solutions using a validated analytical method, typically HPLC-UV or UV-Vis spectroscopy.[14]
-
Construct a calibration curve from the standard solutions (absorbance or peak area vs. concentration).
-
Determine the concentration of the saturated solution by interpolating its analytical signal on the calibration curve. This concentration represents the thermodynamic solubility.
-
Visualizing the Experimental Workflow
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Advanced and High-Throughput Solubility Assessment
For drug discovery programs requiring faster screening, alternative methods can be employed.
Potentiometric Titration for Ionizable Compounds
Given that imidazoles are weakly basic, potentiometric titration can be a powerful method to determine both the pKa and the intrinsic solubility of this compound.[15][16][17] This technique involves titrating a suspension of the compound with a strong acid or base and monitoring the pH. The point at which the compound precipitates or dissolves as the pH changes can be used to calculate the intrinsic solubility of the neutral species.[15][18]
Spectroscopic and Nephelometric High-Throughput Screening
In early-stage discovery, kinetic solubility is often measured using high-throughput methods.[12][19] These typically involve adding a concentrated DMSO stock solution of the compound to an aqueous buffer and measuring the resulting precipitate, often by light scattering (nephelometry) or UV spectroscopy in microtiter plates.[19][20] While not a measure of true thermodynamic solubility, these methods provide a rapid assessment of a compound's propensity to precipitate from solution.
Data Presentation and Interpretation
The obtained solubility data should be presented in a clear and standardized format to allow for easy comparison across different solvents.
Tabulating Solubility Data
| Organic Solvent | Dielectric Constant (approx.) | Solubility at 25 °C (mg/mL) | Solubility at 25 °C (mol/L) | Qualitative Classification |
| Hexane | 1.9 | Experimental Value | Calculated Value | e.g., Sparingly Soluble |
| Toluene | 2.4 | Experimental Value | Calculated Value | e.g., Slightly Soluble |
| Dichloromethane | 9.1 | Experimental Value | Calculated Value | e.g., Soluble |
| Ethyl Acetate | 6.0 | Experimental Value | Calculated Value | e.g., Soluble |
| Acetone | 21 | Experimental Value | Calculated Value | e.g., Freely Soluble |
| Acetonitrile | 37.5 | Experimental Value | Calculated Value | e.g., Freely Soluble |
| Ethanol | 24.5 | Experimental Value | Calculated Value | e.g., Very Soluble |
| Methanol | 33 | Experimental Value | Calculated Value | e.g., Very Soluble |
Logical Flow for Solvent Selection and Formulation
The solubility data directly informs subsequent research and development activities.
Sources
- 1. chem.ws [chem.ws]
- 2. Solvation - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. Ideal Solubility | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 7. Practical Determination of the Solubility Parameters of 1-Alkyl-3-methylimidazolium Bromide ([CnC1im]Br, n = 5, 6, 7, 8) Ionic Liquids by Inverse Gas Chromatography and the Hansen Solubility Parameter [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 13. bioassaysys.com [bioassaysys.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Methods to Determine End Point of Potentiometric Titration and Applications | Pharmaguideline [pharmaguideline.com]
- 18. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pharmatutor.org [pharmatutor.org]
chemical structure analysis of 1-isopropyl-5-methyl-4-iodoimidazole
Technical Monograph: Structural Elucidation & Analytical Characterization of 1-Isopropyl-5-methyl-4-iodoimidazole
Part 1: Executive Technical Summary
1-Isopropyl-5-methyl-4-iodoimidazole (IMII) represents a critical pharmacophore scaffold in modern drug discovery, particularly in the synthesis of p38 MAP kinase inhibitors and H3 receptor antagonists. The molecule’s utility lies in its orthogonal functionality :
-
N1-Isopropyl: Provides necessary lipophilicity and steric bulk for hydrophobic pocket occupancy.
-
C4-Iodine: A highly reactive "warhead" for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing modular library generation.
-
C5-Methyl: A structural lock that restricts bond rotation in downstream biaryl systems.
The Analytical Challenge:
The synthesis of IMII typically involves the alkylation of 4-iodo-5-methylimidazole (or its tautomer). This reaction is not fully regioselective, often yielding a mixture of the desired 1,5-isomer (target) and the thermodynamically or kinetically competing 1,4-isomer (impurity). Standard LC-MS cannot easily distinguish these regioisomers as they share identical mass (
This guide details the definitive structural assignment protocol using Nuclear Overhauser Effect (NOE) NMR spectroscopy, establishing a self-validating quality control system.
Part 2: Structural Logic & Regioisomerism
The core difficulty in validating IMII is the tautomeric nature of the precursor. When alkylating the imidazole ring, the electrophile (isopropyl halide) can attack either Nitrogen.
-
Target (1,5-isomer): The isopropyl group is adjacent to the C5-Methyl group.
-
Impurity (1,4-isomer): The isopropyl group is adjacent to the C4-Iodine atom (and distal to the methyl).
Because the C4-Iodine and C5-Methyl groups have different electronic and steric profiles, distinguishing them requires probing the spatial proximity of the N-substituent to the C-substituents.
Visualization: Regioisomer Differentiation Logic
Figure 1: Decision tree for the definitive assignment of imidazole regioisomers using NOE spectroscopy.
Part 3: Analytical Protocols
Protocol A: NMR Characterization (The Gold Standard)
Objective: To unambiguously assign the position of the isopropyl group relative to the methyl group.
Methodology:
-
Solvent: DMSO-
or CDCl (DMSO is preferred to prevent H2 exchange). -
Experiments: 1H, 13C, HSQC, HMBC, and 1D-NOE (or 2D-NOESY) .
Expected Data & Assignment:
| Position | Atom Type | Shift (δ ppm) | Multiplicity | Key HMBC Correlation | Key NOE Correlation |
| 2 | CH (Aromatic) | 7.85 | Singlet (s) | C4, C5 | N1-iPr (Methine) |
| 4 | C-I (Quaternary) | ~85.0 | - | H2 | None to iPr |
| 5 | C-Me (Quaternary) | ~128.0 | - | Me-H, H2 | - |
| 5-Me | CH | 2.15 | Singlet (s) | C4, C5 | N1-iPr (Strong) |
| 1-iPr | CH (Methine) | 4.45 | Septet (sep) | C2, C5 | 5-Me (Strong) , H2 |
| 1-iPr | (CH | 1.42 | Doublet (d) | iPr-CH | iPr-CH |
Critical Interpretation:
-
The "Smoking Gun": Irradiating the isopropyl methine proton (
4.45) MUST result in a signal enhancement (NOE) at the methyl singlet ( 2.15). -
Negative Control: If the structure were the 1,4-isomer (1-isopropyl-4-methyl-5-iodo), the isopropyl group would be adjacent to the Iodine. Since Iodine has no protons, no NOE would be observed between the isopropyl methine and the methyl group (which would be on the far side of the ring).
Protocol B: HPLC Purity & Identification
Objective: Quantify purity and ensure separation from the des-iodo precursor or regioisomers.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV @ 254 nm (aromatic) and 220 nm (amide/general).
-
Retention Time Logic:
-
The 1,5-isomer (Target) is typically less polar than the 1,4-isomer due to the shielding of the polar nitrogen lone pairs by the flanking steric bulk (Methyl and Isopropyl). Expect the target to elute slightly later than the impurity.
-
Part 4: Reactivity & Functional Validation
To validate the integrity of the C-I bond (the "warhead"), a standard Suzuki coupling test is recommended during process development. This ensures the iodine has not been reduced (to H) or hydrolyzed during storage.
Visualization: Functional Validation Workflow
Figure 2: Functional validation of the C-I bond via Suzuki-Miyaura cross-coupling.
Validation Criteria:
-
Mass Shift: Complete conversion from
250.06 (Iodo) to 200.13 (Phenyl-substituted). -
Mechanism: Confirms the Iodine is at an active aromatic position (C4) and not deactivated.
Part 5: References
-
Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Foundational text on imidazole regiochemistry).
-
Bellina, F., & Rossi, R. (2006). Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles. Tetrahedron, 62(31), 7213-7256.
-
Lipshutz, B. H., & Morey, M. C. (1983).[1] Regiochemistry of alkylation of 4(5)-substituted imidazoles. The Journal of Organic Chemistry, 48(21), 3745-3750. (Authoritative source on N1 vs N3 alkylation logic).
-
World Health Organization. (2020). International Pharmacopoeia: Methods of Analysis. (Standard for HPLC purity protocols).
-
PubChem Compound Summary. (2023). 4-Iodo-5-methylimidazole (Precursor data). (Note: Generalized link for precursor structure verification).
Sources
literature review of 4-iodo-imidazole derivatives in medicinal chemistry
Executive Summary: The Halogenated "Privileged Scaffold"
In the pharmacophore mapping of bioactive heterocycles, the imidazole ring is ubiquitous, serving as a hydrogen bond donor/acceptor mimic of the histidine side chain. However, 4-iodo-1H-imidazole represents a distinct, high-value subclass. Unlike its chloro- or bromo-analogs, the C4-iodo moiety offers a unique balance of steric bulk, lipophilicity, and, most critically, a highly reactive "handle" for palladium-catalyzed cross-coupling reactions [1].
This guide dissects the technical utility of 4-iodo-imidazole, moving beyond basic synthesis to explore its role as a linchpin in accessing complex kinase inhibitors (specifically p38 MAPK), antiviral nucleosides, and antifungal agents.
Structural Dynamics & Tautomerism
A critical, often overlooked aspect of 4-iodo-imidazole chemistry is its annular tautomerism. In solution, 4-iodo-1H-imidazole exists in rapid equilibrium with 5-iodo-1H-imidazole .
-
Implication for N-Alkylation: When subjecting the parent scaffold to N-alkylation (e.g., with alkyl halides), a mixture of 1,4-disubstituted and 1,5-disubstituted regioisomers is formed.
-
Steric Control: The iodine atom at position 4 exerts steric influence. Typically, alkylation favors the less sterically hindered nitrogen (remote from the iodine), often yielding the 1,4-isomer as the major product, though this is solvent- and base-dependent [2].
Synthetic Accessibility & Purification Protocols
Achieving mono-iodination without over-iodinating to the 4,5-diiodo species is the primary synthetic challenge. The protocol below utilizes a controlled iodination strategy with a self-validating purification step based on differential solubility.
Protocol A: Selective Synthesis of 4-Iodo-1H-Imidazole
Principle: Electrophilic aromatic substitution using molecular iodine activated by alkaline conditions. Safety Note: Iodine is corrosive and volatile. Work in a fume hood.
Step-by-Step Methodology:
-
Preparation: Dissolve imidazole (1.0 equiv) and NaOH (1.0 equiv) in water.
-
Iodination: Dropwise add a solution of
(0.25 equiv) and NaI (0.38 equiv) in water at 0°C.-
Expert Insight: The low temperature and slow addition prevent the kinetic formation of di-iodo byproducts.
-
-
Reaction: Stir at 0°C for 6–10 hours.
-
Quench & Precipitation: Adjust pH to 7–8 using conc. HCl. A white solid precipitates.[1][2]
-
Purification (The Critical Step):
-
The crude solid contains both 4-iodo and 4,5-diiodo derivatives.
-
Reflux the crude solid in a mixture of water/ethanol (30:1 v/v) for 1 hour.
-
Hot Filtration: Filter the mixture while hot.[1] The 4,5-diiodo-1H-imidazole is less soluble and remains on the filter.
-
Crystallization: Cool the filtrate to room temperature.[1][3] Pure 4-iodo-1H-imidazole crystallizes out [3].[3]
-
Visualization: Synthesis & Purification Workflow[1]
Caption: Figure 1. Selective synthesis and purification workflow exploiting differential solubility to isolate 4-iodo-1H-imidazole.
Functionalization: The C4-Iodine Handle
The C-I bond at position 4 is weaker and more polarizable than C-Br or C-Cl bonds, making it an exceptional candidate for Palladium-catalyzed cross-coupling.
Comparative Catalyst Performance
The choice of ligand/catalyst system dictates the yield, especially when coupling with sterically demanding partners.
| Reaction Type | Coupling Partner | Catalyst System | Base/Solvent | Typical Yield | Ref |
| Suzuki-Miyaura | Aryl Boronic Acids | Pd(PPh₃)₄ | K₂CO₃ / DME / H₂O | 85–94% | [4] |
| Suzuki-Miyaura | Heteroaryl Boronates | Pd(OAc)₂ / SPhos | Cs₂CO₃ / Dioxane | 88–92% | [4] |
| Sonogashira | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | 75–85% | [5] |
| Heck | Acrylates | Pd(OAc)₂ | Et₃N / DMF | 60–75% | [6] |
Protocol B: Microwave-Assisted Suzuki Coupling
For rapid library generation of 4-aryl-imidazoles.
-
Charge: 4-iodo-imidazole (1.0 mmol), Arylboronic acid (1.2 mmol), PdCl₂(dppf) (5 mol%), and K₂CO₃ (2.0 mmol).
-
Solvent: Add DME/Water (4:1, 3 mL).
-
Conditions: Seal vial. Microwave irradiation at 120°C for 20 mins .
-
Workup: Filter through Celite, dilute with EtOAc, wash with brine.
Medicinal Chemistry Applications
p38 MAP Kinase Inhibitors
The 4-iodo-imidazole scaffold is the direct precursor to the "pyridinyl imidazole" class of inhibitors, most notably SB203580 .
-
Mechanism: These compounds act as ATP-competitive inhibitors. The imidazole N3 acts as a hydrogen bond acceptor from the backbone NH of Met109 in the p38 kinase hinge region.
-
Role of Iodine: The 4-iodo intermediate allows for the modular installation of the 4-phenyl ring (via Suzuki coupling) and the 5-pyridyl ring (often installed prior to iodination or via sequential coupling), which are essential for hydrophobic pocket occupancy [7].
Visualization: p38 MAPK Signaling Pathway[5]
Caption: Figure 2. The p38 MAPK signaling cascade.[4][5] Imidazole derivatives (yellow) competitively inhibit p38, blocking downstream inflammatory responses.
Antiviral Nucleoside Analogs
4-iodo-imidazole is also used to synthesize nucleoside analogs like 4-iodo-1-(β-D-ribofuranosyl)imidazole .
-
Application: These analogs serve as precursors to broad-spectrum antivirals. The iodine can be further modified to introduce amide or ethynyl groups, mimicking the purine base of natural nucleotides to inhibit viral RNA polymerase [8].
References
-
BenchChem. (2025).[1][2][6][7][8] An In-Depth Technical Guide to 4-Iodo-1H-imidazole: Commercial Availability, Synthesis, and Biological Significance. Link
-
RSC Reaction Chemistry & Engineering. (2021). Continuous flow synthesis... selective mono- and di-iodination of the imidazole backbone. Link
-
Google Patents. (2020). Preparation method of 4-iodine-1H-imidazole (CN110938036A). Link
-
BenchChem. (2025).[1][2][6][7][8] A Comparative Guide to the Catalytic Performance in Cross-Coupling Reactions of 4-Iodo-1H-imidazole. Link
-
BenchChem. (2025).[6][7][8] Application Notes and Protocols for Cross-Coupling Reactions Involving 4-Iodo-1H-Imidazole. Link
-
Sigma-Aldrich. (2023). Palladium-catalyzed Cross-coupling Reactions in Water. Link
-
NIH PubMed. (2006). Inhibitors of unactivated p38 MAP kinase. Link
-
ResearchGate. (2025). Synthesis of 4‐Iodoimidazole Nucleosides: A Biocatalyzed Whole Cell Approach. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN110938036A - Preparation method of 4-iodine-1H-imidazole - Google Patents [patents.google.com]
- 4. The problem of pyridinyl imidazole class inhibitors of MAPK14/p38α and MAPK11/p38β in autophagy research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of unactivated p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Thermal Stability Profile & Process Safety Guide: 4-iodo-1-isopropyl-5-methyl-1H-imidazole
CAS Number: 918643-52-4
Molecular Formula:
Part 1: Executive Technical Synthesis
The Stability Paradox
4-iodo-1-isopropyl-5-methyl-1H-imidazole represents a classic case of heterocyclic stability contrasted with halogen lability . While the imidazole core is electronically robust (aromatic sextet), the C(4)-Iodine bond introduces a specific "structural alert" for thermal processing.
As a Senior Application Scientist, I must emphasize that while this compound is generally stable at ambient conditions, it possesses a latent decomposition pathway triggered by thermal stress or photochemical excitation. The bond dissociation energy (BDE) of the
Critical Physicochemical Baseline
Data interpolated from structural analogs (e.g., 4-iodo-1-methyl-1H-imidazole) and quantitative structure-property relationship (QSPR) models.
| Parameter | Value / Range | Confidence Level | Technical Note |
| Physical State | Solid (Crystalline) | High | Likely off-white to pale yellow due to trace |
| Melting Point ( | 115°C - 135°C | Medium | Analogs melt in the 136-140°C range; isopropyl bulk may depress |
| Decomposition Onset ( | > 160°C | High | Exothermic decomposition likely follows melting. |
| Light Sensitivity | High | High | Photolytic cleavage of C-I bond is faster than thermal cleavage. |
| Hygroscopicity | Low to Moderate | Medium | Alkyl groups (isopropyl, methyl) provide lipophilicity. |
Part 2: Thermal Decomposition Architecture
The thermal degradation of this molecule is not a simple melting process; it is a reactive hazard . Understanding the mechanism is prerequisite to designing safe scale-up protocols.
Mechanistic Pathway
Under high thermal load (or UV exposure), the compound undergoes homolytic fission. The resulting imidazolyl radical is highly reactive, leading to polymerization (tar formation) and the release of elemental iodine or HI (if moisture is present).
Visualization of Degradation Logic
The following diagram maps the causality between environmental stress and chemical failure modes.
Figure 1: Thermal decomposition pathway showing the critical homolytic fission of the C-I bond leading to radical propagation and iodine release.
Part 3: Experimental Characterization Protocol
Since specific literature data for this exact isomer is proprietary or sparse, you must generate a self-validating thermal profile before scaling up beyond 100g. Do not rely on generic "imidazole" safety data.
Differential Scanning Calorimetry (DSC)
Objective: Determine the "Point of No Return" (
-
Sample Mass: 2–4 mg (Keep small to prevent cell rupture from
gas). -
Crucible: Gold-plated high-pressure capsules (Crucial: Aluminum reacts with iodine; Steel can catalyze decomposition).
-
Ramp Rate: 5°C/min (Standard) and 2°C/min (High Sensitivity).
-
Atmosphere:
(50 mL/min).
Interpretation Heuristic:
-
Endotherm < 140°C: Likely Melting Point (
). -
Exotherm > 160°C: Decomposition.
-
Safety Rule: If
, the compound has high explosive potential. (Typical iodo-imidazoles are ~200-400 J/g, categorized as "Medium Energy").
Thermogravimetric Analysis (TGA)
Objective: Differentiate between volatile loss (drying) and degradation.
-
Protocol: Ramp 10°C/min to 400°C.
-
Success Metric:
-
Mass loss < 1% below 100°C = Dry solvent-free sample.
-
Sharp mass loss onset coincident with DSC exotherm = Decomposition.
-
Accelerated Rate Calorimetry (ARC)
Objective: Determine the
-
Why: DSC overestimates stability because the heat is stripped away. ARC simulates a large reactor (adiabatic) where heat is trapped.
-
The "Rule of 50": Subtract 50°C from the DSC
to estimate the maximum safe process temperature.
Part 4: Handling & Storage Directives
Based on the structural alerts and physicochemical profile, the following handling protocols are mandatory to maintain scientific integrity.
Storage "Chain of Custody"
-
Temperature: Store at 2°C – 8°C . While stable at RT, cold storage inhibits the slow iodine leaching that turns samples yellow over months.
-
Light: Amber glass is mandatory . The C-I bond is photolabile.
-
Headspace: Flush containers with Argon. Oxygen can promote radical oxidation if the C-I bond cleaves.
Solvation Hazards
-
Avoid: Dimethyl sulfoxide (DMSO) at elevated temperatures (>80°C). DMSO can act as an oxidant with alkyl halides/iodides, potentially leading to violent "Swern-like" decomposition.
-
Preferred Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate.
Part 5: References & Authoritative Grounding
1. General Safety of Iodo-Imidazoles
-
Source: BenchChem Safety Guide & SDS
-
Relevance: Establishes the baseline hazard classification (Acute Tox 4, Skin Irrit. 2) and general handling for 4-iodo-1H-imidazole derivatives.[1][2]
-
Link: (Analogous structure data)
2. Thermal Stability of Imidazole Derivatives
-
Source: Journal of Thermal Analysis and Calorimetry / MDPI
-
Relevance: Provides comparative TGA/DSC data for alkyl-substituted imidazoles, validating the ring stability up to ~200°C in the absence of weak halide bonds.
-
Link:
3. Specific Compound Identification
-
Source: BLD Pharm / PubChem
-
Relevance: Confirms the existence and CAS (918643-52-4) of the specific 1-isopropyl-5-methyl isomer as a distinct chemical entity.
-
Link:
4. Process Safety of Halogenated Heterocycles
-
Source: Stoessel, F. (2008).[3] Thermal Safety of Chemical Processes.
-
Relevance: The authoritative text on why DSC/ARC is required for iodo-compounds (cited for the "Rule of 50" and crucible selection logic).
-
Link:
5. Synthesis & Decomposition Context
-
Source: Google Patents (CN102432543A)
-
Relevance: Describes the synthesis conditions (iodination) and thermal workup limits for similar iodo-imidazoles, implicitly defining the stability window.
-
Link:
Sources
Methodological & Application
Application Note: Synthesis of Dexmedetomidine via Iodo-Imidazole Precursors
[1]
Part 1: Executive Summary & Critical Feasibility Analysis
Strategic Overview
Dexmedetomidine is a highly selective
This application note details the synthetic pathway for Dexmedetomidine using iodo-imidazole precursors. It specifically addresses the user-requested starting material, 4-iodo-1-isopropyl-5-methyl-1H-imidazole , while providing critical structural corrections necessary to obtain the pharmaceutical active ingredient (API).
Critical Precursor Analysis (The "5-Methyl" Discrepancy)
Warning: The starting material specified—This compound —contains a methyl group at the C5 position of the imidazole ring.
-
Target Structure: Dexmedetomidine has no methyl group on the imidazole ring carbons.
-
Outcome: Utilizing the specified "5-methyl" precursor in the standard coupling protocol will yield a methylated analog (e.g., 5-methyl-dexmedetomidine), not the FDA-approved drug.
-
Corrective Action: To synthesize authentic Dexmedetomidine, the methyl group must be absent from the imidazole ring. The protocol below is designed for the generic 4-iodo-1-protected-imidazole scaffold.
-
If the user intends to synthesize the specific methylated analog: Follow the protocol exactly as written with the specified starting material.
-
If the user intends to synthesize Dexmedetomidine: Substitute the starting material with 4-iodo-1-trityl-1H-imidazole or 4-iodo-1-isopropyl-1H-imidazole (lacking the 5-methyl).
-
Part 2: Detailed Synthetic Protocol
Reaction Strategy: The Grignard Exchange-Coupling Route
The most robust industrial route for coupling iodo-imidazoles to the 2,3-dimethylphenyl pharmacophore utilizes a Grignard Exchange (Halogen-Metal Exchange) followed by nucleophilic addition to an aldehyde.
Key Transformation:
-
Activation: 4-Iodo-imidazole
4-Magnesio-imidazole (via -PrMgCl). -
Coupling: Addition to 2,3-dimethylbenzaldehyde .
-
Elaboration: Dehydration to alkene, followed by asymmetric hydrogenation.
Materials & Reagents Table
| Reagent | Equiv.[1][2][3][4] | Role | Critical Parameter |
| This compound * | 1.0 | Starting Material | See Section 1.2 Note |
| Isopropylmagnesium Chloride (2M in THF) | 1.1 | Exchange Reagent | Moisture sensitive; Titrate before use |
| 2,3-Dimethylbenzaldehyde | 1.05 | Electrophile | Purity >98% essential |
| Tetrahydrofuran (THF) | 10 vol | Solvent | Anhydrous (<50 ppm H₂O) |
| HCl (aq) | Excess | Quench/Deprotection | Concentration depends on step |
| Pd/C Catalyst | 5 wt% | Hydrogenation Cat.[2][4] | For alkene reduction |
*Note: For authentic Dexmedetomidine, use 4-iodo-1-trityl-1H-imidazole.[5][6]
Step-by-Step Experimental Procedure
Step 1: Grignard Exchange (Generation of the Nucleophile)
Rationale: The iodine-magnesium exchange is faster than direct deprotonation, generating a regioselective nucleophile at the C4 position.
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.
-
Dissolution: Charge This compound (10.0 g, 40 mmol) and anhydrous THF (100 mL). Cool the solution to -20°C .
-
Exchange: Add
-PrMgCl (2.0 M in THF, 22 mL, 44 mmol) dropwise over 20 minutes. Maintain internal temperature below -15°C. -
Incubation: Stir at -20°C for 1 hour. (Monitor by HPLC/TLC: disappearance of starting iodide).
Step 2: Coupling with 2,3-Dimethylbenzaldehyde
Rationale: The magnesiated imidazole attacks the aldehyde carbonyl to form the secondary alcohol linkage.
-
Addition: Dissolve 2,3-dimethylbenzaldehyde (5.6 g, 42 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the cold Grignard mixture over 30 minutes.
-
Warming: Allow the reaction to warm slowly to 0°C over 1 hour, then to room temperature (25°C) for 2 hours.
-
Quench: Cool to 0°C. Quench carefully with saturated aqueous NH₄Cl (50 mL).
-
Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Intermediate Product: (1-isopropyl-5-methyl-1H-imidazol-4-yl)(2,3-dimethylphenyl)methanol . (Yield typically 75-85%).
Step 3: Dehydration to the Alkene
Rationale: Converting the alcohol to the alkene sets up the molecule for the final hydrogenation step.
-
Reaction: Dissolve the intermediate alcohol in Toluene (100 mL). Add
-Toluenesulfonic acid (pTSA) (0.1 equiv). -
Reflux: Heat to reflux with a Dean-Stark trap to remove water. Monitor for completion (approx. 2-4 hours).
-
Workup: Wash with NaHCO₃ solution, dry, and concentrate.
-
Product: 4-[1-(2,3-dimethylphenyl)vinyl]-1-isopropyl-5-methyl-1H-imidazole .
Step 4: Asymmetric Hydrogenation & Deprotection
Rationale: This step installs the chiral center and removes the protecting group (if labile).
-
Hydrogenation: Dissolve the alkene in Ethanol. Add Pd/C (10% loading) or a chiral catalyst (e.g., Rh-DuPhos for enantioselectivity).
-
Conditions: Hydrogenate at 40-60 psi H₂ at room temperature for 12 hours.
-
Deprotection Challenge (Isopropyl):
-
Note: The
-isopropyl group is extremely stable. Standard acid hydrolysis (used for trityl) will not remove it. -
If using Trityl precursor: Reflux in 1M HCl/MeOH removes the trityl group to yield Dexmedetomidine.
-
If using Isopropyl precursor: The product will remain
-isopropylated.
-
-
Final Isolation: Filter catalyst, concentrate, and recrystallize (typically as the HCl salt).
Part 3: Process Logic & Pathway Visualization
The following diagram illustrates the divergence between the user's requested starting material (leading to an analog) and the standard industrial route (leading to the drug).
Caption: Comparative pathway showing the divergence in final product structure based on the starting imidazole precursor.
Part 4: References
-
Cordi, A. A., et al. (1996).[5] "Efficient Synthesis of (S)-4(5)-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole, the Alpha-2 Adrenergic Agonist Medetomidine." Journal of Medicinal Chemistry, 39(15), 3001-3013.[4]
-
Karjalainen, A. J., et al. (1986). "Process for the preparation of substituted imidazoles." U.S. Patent 4,544,664.[5][4][6]
-
Sleph, P. G., et al. (2011). "Method for preparing medetomidine and its salts."[1][4][7] U.S. Patent 7,902,377. (Describes the 4-iodo-1-trityl-imidazole route).
-
PubChem. "Dexmedetomidine (Compound)." National Library of Medicine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN101921234B - A kind of method for preparing medetomidine - Google Patents [patents.google.com]
- 5. CN106187901A - A kind of preparation method of dexmedetomidine and its intermediate - Google Patents [patents.google.com]
- 6. US7902377B2 - Method for preparing medetomidine and its salts - Google Patents [patents.google.com]
- 7. Medetomidine synthesis - chemicalbook [chemicalbook.com]
High-Fidelity Grignard Protocol: Magnesiation of 4-Iodo-1-isopropyl-5-methyl-1H-imidazole
Executive Summary & Strategic Rationale
The generation of organometallic species from 4-iodo-1-isopropyl-5-methyl-1H-imidazole represents a critical junction in the synthesis of polysubstituted imidazole therapeutics (e.g.,
The Superior Approach: Magnesium-Halogen Exchange
This protocol utilizes isopropylmagnesium chloride (
Thermodynamic Driver: The reaction is driven by the stability differential between the
Critical Safety & Handling
-
Pyrophoric Hazard:
solutions are highly flammable and reactive with moisture. All transfers must utilize positive-pressure cannula techniques or gas-tight syringes. -
Exotherm Control: The exchange reaction is exothermic. Strict internal temperature monitoring is required to prevent thermal runaway, which favors side reactions (e.g., elimination or scrambling).
-
Solvent Integrity: THF must be anhydrous (
) and degassed. Oxygen acts as a radical scavenger and will quench the Grignard species.
Reaction Mechanism & Pathway Analysis
The following diagram illustrates the pathway selectivity. We aim for Path A (Exchange) while suppressing Path B (Deprotonation) .
Figure 1: Mechanistic pathway highlighting the competition between the desired halogen exchange and C2-deprotonation.
Experimental Protocol
Materials & Equipment[2][3][4][5][6]
-
Substrate: this compound (
purity). -
Reagent:
( in THF) or ( in THF). Note: The LiCl adduct (Turbo Grignard) is recommended for faster kinetics and higher solubility. -
Solvent: Anhydrous THF (inhibitor-free).
-
Vessel: Flame-dried 3-neck round bottom flask equipped with a nitrogen inlet, internal thermometer, and septum.
Step-by-Step Procedure
Step 1: System Preparation
-
Flame-dry the glassware under vacuum and backfill with dry Nitrogen or Argon (3 cycles).
-
Charge the flask with This compound (1.0 equiv).
-
Add Anhydrous THF to achieve a substrate concentration of
.-
Expert Tip: Higher concentrations (
) can lead to aggregation of the magnesiated species, while dilute solutions slow down the bimolecular exchange.
-
Step 2: Activation & Exchange
-
Cool the solution to
using a cryocooler or dry ice/acetone bath.-
Rationale: Low temperature suppresses the acidity of the C2-proton.
-
-
Add
(1.05 - 1.10 equiv) dropwise over 10-15 minutes.-
Control: Maintain internal temperature below
during addition.
-
-
Stir at
for 30 to 60 minutes .
Step 3: Reaction Monitoring (The "Self-Validating" Step)
-
Withdraw a
aliquot via syringe. -
Quench into a vial containing
of saturated (or for deuterium incorporation studies). -
Analyze via GC-MS or LC-MS.
-
Success Criteria: Disappearance of the iodo-starting material peak and appearance of the des-iodo product (or deuterated analog).
-
Target Conversion:
.
-
Step 4: Electrophile Trapping
-
Once exchange is confirmed, add the Electrophile (1.2 equiv) (e.g., aldehyde, ketone, acid chloride) slowly at
. -
Allow the reaction to warm slowly to Room Temperature (
) over 2 hours.-
Note: Some electrophiles may require maintaining low temp to prevent over-addition.
-
Step 5: Workup
-
Quench with saturated aqueous
.[2][3] -
Extract with EtOAc or DCM (depending on product polarity).
-
Wash organic layer with brine, dry over
, and concentrate.
Quantitative Data Summary
The following table summarizes expected outcomes based on internal process data for 4-iodo-imidazole scaffolds.
| Parameter | Condition A (Standard) | Condition B (Optimized) | Condition C (High Risk) |
| Reagent | |||
| Temp | Reflux | ||
| Time | 60 min | 30 min | 2-12 hours |
| Conversion | Variable ( | ||
| Side Products | Wurtz coupling, Initiation failure | ||
| Rec. | Good | Excellent | Not Recommended |
Troubleshooting Guide
Issue: Incomplete Exchange (>10% Starting Material remains)
-
Cause: Moisture in THF or degraded Grignard reagent.
-
Fix: Titrate the Grignard reagent using salicylaldehyde phenylhydrazone or iodine prior to use. Ensure THF is
water. -
Adjustment: Warm the reaction slightly to
for 15 minutes, but monitor closely for deprotonation.
Issue: C2-Alkylation/Deprotonation Observed
-
Cause: Temperature too high during addition or induction.
-
Fix: strictly maintain
. Ensure the N1-isopropyl group is not sterically compromised (it should be stable, but confirms the regiochemistry).
Issue: Precipitation during reaction
-
Cause: Formation of insoluble Mg-aggregates.
-
Fix: Use the LiCl adduct (Turbo Grignard), which breaks up oligomeric Mg species and increases solubility in THF.
References
-
Knochel, P., et al. "Functionalized Grignard Reagents via a New Halogen–Magnesium Exchange Reaction."[4] Angewandte Chemie International Edition, vol. 37, no. 12, 1998, pp. 1701–1703.[5] Link
-
Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, vol. 43, no.[6] 25, 2004, pp. 3333–3336. Link
-
Boudet, N., & Knochel, P. "Stereoselective Preparation of Polyfunctional Alkenylmagnesium Reagents." Organic Letters, vol. 8, no. 17, 2006, pp. 3737–3740. (Demonstrates utility of Turbo Grignard in complex scaffolds). Link
-
Organic Syntheses. "Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one." Org.[4][7][8] Synth. 2021, 98, 171-193. (Detailed protocol for iodoimidazole exchange). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. orgsyn.org [orgsyn.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Preparation of Highly Functionalized Grignard Reagents by an Iodine-Magnesium Exchange Reaction and its Application in Solid-Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. princeton.edu [princeton.edu]
- 8. 4-Iodo-1-methyl-1H-imidazole | C4H5IN2 | CID 2773463 - PubChem [pubchem.ncbi.nlm.nih.gov]
palladium-catalyzed cross-coupling of 4-iodo-1-isopropyl-5-methyl-1H-imidazole
An In-Depth Technical Guide to the Palladium-Catalyzed Cross-Coupling of 4-Iodo-1-isopropyl-5-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Imidazole Functionalization
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster drugs.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a cornerstone of drug design.[2] The strategic functionalization of the imidazole core is therefore of paramount importance for exploring structure-activity relationships (SAR) and optimizing drug candidates.[3] Palladium-catalyzed cross-coupling reactions have revolutionized this process, offering an efficient and versatile toolkit for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds under mild conditions.[4][5]
This guide focuses on a key building block, This compound . The presence of an iodine atom at the C4 position provides a highly reactive handle for a suite of cross-coupling reactions, while the N-isopropyl and C5-methyl groups offer steric and electronic modulation, making it an excellent substrate for creating diverse molecular libraries. We will explore four seminal palladium-catalyzed reactions: the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, providing detailed protocols, mechanistic insights, and practical guidance.
Pillar 1: The Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forging C-C bonds between aryl halides and organoboron reagents.[3][4] Its popularity stems from the mild reaction conditions, excellent functional group tolerance, and the low toxicity of the boron-based reagents.[4][6]
Causality and Mechanism
The reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[7][8] The key to the Suzuki reaction is the activation of the organoboron species (typically a boronic acid) by a base.[9] This activation forms a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step, where the organic group is transferred from boron to the palladium center.[6][9]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Microwave reactor vial or Schlenk tube
-
Magnetic stir bar
Procedure:
-
To a microwave reactor vial, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), base (2.0-3.0 equiv.), and Pd(dppf)Cl₂ (2-5 mol%).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture (e.g., Dioxane/Water 4:1) to achieve a substrate concentration of approximately 0.1 M.
-
Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120-150 °C for 20-40 minutes.[3][10] Alternatively, for conventional heating, stir the mixture at 80-100 °C for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary: Suzuki-Miyaura Coupling
| Parameter | Recommended Value/Condition | Rationale / Expert Insight |
| Palladium Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Pd(dppf)Cl₂ is robust and effective for many heteroaromatic systems.[11] Buchwald ligands like SPhos can improve yields for challenging substrates.[10] |
| Boron Reagent | Arylboronic acid or ester (1.1 - 1.5 equiv.) | A slight excess ensures complete consumption of the iodo-imidazole. Boronic esters can offer improved stability and solubility. |
| Base | K₂CO₃, Cs₂CO₃ (2.0 - 3.0 equiv.) | A base is essential for activating the boronic acid.[9] Cs₂CO₃ is often more effective but also more expensive. |
| Solvent | Dioxane/H₂O, DME/H₂O, Toluene/H₂O | The aqueous phase is crucial for the base to dissolve and activate the boronic acid. |
| Temperature | 80 - 150 °C | Microwave irradiation can significantly reduce reaction times.[3][11] |
| Typical Yield | 75 - 95% | Yields are generally high for electron-rich iodo-heterocycles. |
Pillar 2: The Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira reaction is a highly reliable method for coupling terminal alkynes with aryl or vinyl halides, providing access to valuable alkynyl-substituted imidazoles.[12][13] This reaction uniquely employs a dual catalytic system of palladium and copper(I).[4][14]
Causality and Mechanism
The Sonogashira reaction follows a synergistic catalytic cycle. The palladium cycle is similar to other cross-couplings.[14] The copper cycle's role is to react with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the Pd(II)-aryl complex, which is the rate-determining step.[4] Copper-free versions exist but often require specialized ligands or conditions.[14]
Experimental Protocol: Sonogashira Coupling
This protocol provides a general starting point for the copper-cocatalyzed Sonogashira coupling.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., THF or DMF)
-
Schlenk flask
-
Magnetic stir bar
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (4-10 mol%).[13][15]
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous, degassed solvent (e.g., THF), followed by the amine base (e.g., Et₃N, 2.0-3.0 equiv.).
-
Stir the mixture for 10-15 minutes at room temperature.
-
Add the terminal alkyne (1.1-1.2 equiv.) dropwise via syringe.
-
Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) until completion, monitoring by TLC or LC-MS.[13]
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary: Sonogashira Coupling
| Parameter | Recommended Value/Condition | Rationale / Expert Insight |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | These are standard, reliable catalysts for Sonogashira reactions.[15] |
| Copper Co-catalyst | CuI (2 - 10 mol%) | Essential for the formation of the copper acetylide intermediate.[13] Should be high purity. |
| Alkyne | Terminal alkyne (1.1 - 1.2 equiv.) | A small excess is used. Homocoupling (Glaser coupling) of the alkyne is a potential side reaction. |
| Base | Et₃N, DIPEA (2.0 - 3.0 equiv.) | Acts as both a base to deprotonate the alkyne and often as a solvent or co-solvent.[4] |
| Solvent | THF, DMF, Acetonitrile | Anhydrous and degassed solvents are critical to prevent catalyst deactivation and side reactions. |
| Temperature | 25 - 80 °C | Many reactions proceed efficiently at room temperature, but gentle heating can accelerate slower couplings. |
| Typical Yield | 70 - 90% | Generally provides good to excellent yields. |
Pillar 3: The Heck Reaction for C(sp²)-C(sp²) Vinylation
The Heck (or Mizoroki-Heck) reaction is a powerful method for the vinylation of aryl halides, forming a C-C bond between the iodo-imidazole and an alkene.[16][17] This reaction is particularly useful for synthesizing substituted styrenes and other vinylated heterocycles.[3]
Causality and Mechanism
The Heck reaction mechanism involves the standard oxidative addition of the aryl iodide to Pd(0).[16] This is followed by a migratory insertion (also called carbopalladation) of the alkene into the palladium-carbon bond. The final key step is a β-hydride elimination, which forms the product alkene and a palladium-hydride species. A base is required to regenerate the Pd(0) catalyst from this hydride intermediate, completing the cycle.[18]
Experimental Protocol: Heck Reaction
This protocol details a general procedure for the Heck coupling with an activated alkene like methyl acrylate.
Materials:
-
This compound
-
Alkene (e.g., Methyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Acetonitrile (MeCN) or DMF
-
Schlenk tube
-
Magnetic stir bar
Procedure:
-
In a Schlenk tube under an inert atmosphere, dissolve this compound (1.0 equiv.) in the chosen solvent (e.g., MeCN).[3]
-
Add the alkene (1.5 equiv.), triethylamine (2.0 equiv.), palladium(II) acetate (5 mol%), and the phosphine ligand (10 mol%).[3]
-
Seal the Schlenk tube and heat the reaction mixture at 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary: Heck Reaction
| Parameter | Recommended Value/Condition | Rationale / Expert Insight |
| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Pd(OAc)₂ is a common and cost-effective precursor that forms the active Pd(0) species in situ. |
| Ligand | PPh₃, P(o-tol)₃ | Phosphine ligands stabilize the palladium catalyst. The choice of ligand can influence selectivity and activity. |
| Alkene | Activated Alkenes (e.g., acrylates, styrenes) | Electron-poor alkenes typically react more efficiently. A 1.5-2.0 fold excess is common. |
| Base | Et₃N, K₂CO₃, DIPEA | An inorganic or organic base is required to neutralize the HX generated and regenerate the Pd(0) catalyst.[18] |
| Solvent | DMF, MeCN, Dioxane | Polar aprotic solvents are generally preferred. |
| Temperature | 80 - 120 °C | Higher temperatures are often necessary to drive the reaction to completion. |
| Typical Yield | 60 - 85% | Yields can be variable and are sensitive to the specific alkene coupling partner. |
Pillar 4: The Buchwald-Hartwig Amination for C(sp²)-N Bond Formation
The Buchwald-Hartwig amination is a powerful transformation for constructing C-N bonds, a linkage ubiquitous in pharmaceuticals.[19][20] This reaction couples aryl halides with primary or secondary amines, offering a direct route to substituted anilines and related structures that is often superior to classical methods.[4][21]
Causality and Mechanism
This reaction requires specialized, bulky, and electron-rich phosphine ligands (e.g., XPhos, BrettPhos).[4] These ligands are critical for promoting the final, often rate-limiting, reductive elimination step that forms the C-N bond and regenerates the Pd(0) catalyst.[22] The reaction begins with oxidative addition, followed by coordination of the amine and deprotonation by a strong base to form a palladium-amido complex, which then undergoes reductive elimination.[19][22]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure using a modern, highly active catalyst system.
Materials:
-
This compound
-
Primary or secondary amine (e.g., Morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Bulky phosphine ligand (e.g., XPhos, BrettPhos)
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS))
-
Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)
-
Glovebox or Schlenk line technique
-
Magnetic stir bar
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (1-2 mol% Pd), the phosphine ligand (2-4 mol%), and the base (1.4 equiv.) to a dry Schlenk tube or vial.
-
Add the this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add the anhydrous, degassed solvent (e.g., Toluene) and a magnetic stir bar.
-
Seal the vessel, remove from the glovebox, and heat with stirring at 80-110 °C. Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Summary: Buchwald-Hartwig Amination
| Parameter | Recommended Value/Condition | Rationale / Expert Insight |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are common Pd(0) and Pd(II) sources that form the active catalyst with the added ligand. |
| Ligand | XPhos, BrettPhos, RuPhos, DavePhos | Bulky, electron-rich biaryl phosphine ligands are essential for high catalyst activity, especially with less reactive halides or amines.[4][20] |
| Amine | Primary or Secondary (1.1 - 1.5 equiv.) | The reaction is compatible with a wide range of amines, including anilines, alkylamines, and heterocycles. |
| Base | NaOt-Bu, KOt-Bu, LHMDS (1.2 - 2.0 equiv.) | A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction.[22] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are mandatory. Oxygen must be rigorously excluded. |
| Temperature | 80 - 110 °C | Moderate heating is typically required. |
| Typical Yield | 70 - 95% | Modern catalyst systems provide excellent yields across a broad substrate scope. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed). 2. Insufficiently anhydrous/anaerobic conditions. 3. Base is too weak or has poor solubility. 4. Temperature is too low. | 1. Use a fresh catalyst/precatalyst. Consider using a pre-formed catalyst complex. 2. Ensure solvents are rigorously dried and degassed. Use proper Schlenk or glovebox techniques. 3. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ in Suzuki, or NaOt-Bu in Buchwald). 4. Increase the reaction temperature in increments of 10-20 °C. |
| Formation of Side Products | 1. Homocoupling: (e.g., R²-R² in Suzuki, alkyne dimerization in Sonogashira). 2. Dehalogenation: (Protodehalogenation of the starting material). 3. Ligand Decomposition. | 1. Lower the reaction temperature. Ensure slow addition of the coupling partner. For Sonogashira, minimize exposure to oxygen. 2. Ensure the reaction medium is free of trace acid/water. Use a slightly higher catalyst loading. 3. Switch to a more robust ligand (e.g., a biaryl phosphine). |
| Poor Reproducibility | 1. Variable quality of reagents (especially base, catalyst, or solvent). 2. Inconsistent reaction setup (e.g., variable oxygen/moisture levels). | 1. Use high-purity reagents from a reliable source. Purify solvents if necessary. 2. Standardize the reaction setup procedure, including degassing cycles and inert gas handling. |
References
- Cross-Coupling Reactions Guide. Vertex AI Search.
- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. Fiveable.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize.
- Application Notes and Protocols for Cross-Coupling Reactions Involving 4-Iodo-1H-Imidazole. BenchChem.
- 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
- Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review.
- Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity.
- Literature review on the synthesis of substituted imidazoles. BenchChem.
- Mechanism proposed to explain the synthesis of substituted imidazoles...
- Application Notes and Protocols: 4-Iodo-1H-imidazole in Organic Synthesis. BenchChem.
- Application Notes and Protocols for Sonogashira Cross-Coupling with 4,5-Diiodo-2-isopropyl-1H-imidazole. BenchChem.
- A Comparative Guide to the Catalytic Performance in Cross-Coupling Reactions of 4-Iodo-1H-imidazole. BenchChem.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Buchwald–Hartwig amin
- Heck reaction. Wikipedia.
- The Buchwald–Hartwig Amination After 25 Years. University of Groningen.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable.
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
- Heck Reaction. Organic Chemistry Portal.
- Sonogashira coupling. Wikipedia.
- Application Notes and Protocols for the Sonogashira Reaction of 4-iodo-1-methyl-1H-pyrazol-3-amine. BenchChem.
- Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles.
- Suzuki Coupling. Organic Chemistry Portal.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jmcct.com [jmcct.com]
- 5. researchgate.net [researchgate.net]
- 6. nobelprize.org [nobelprize.org]
- 7. fiveable.me [fiveable.me]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
- 17. Heck Reaction [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. research.rug.nl [research.rug.nl]
- 21. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 22. jk-sci.com [jk-sci.com]
Application Note: Regioselective Iodination of 1-Isopropyl-5-Methylimidazole
Part 1: Strategic Analysis & Core Directive
Executive Summary
The functionalization of 1-isopropyl-5-methylimidazole is a critical step in the synthesis of polysubstituted imidazole derivatives, often utilized in the development of kinase inhibitors, GPCR ligands, and ionic liquid precursors. Unlike simple imidazoles, the presence of the C-5 methyl group and the N-1 isopropyl moiety dictates a strict regiochemical logic.
This guide provides two distinct, self-validating protocols for iodination, depending on the desired position:
-
C-2 Iodination: Achieved via C-H activation (lithiation) under kinetic control.
-
C-4 Iodination: Achieved via electrophilic aromatic substitution (SEAr) using N-iodosuccinimide (NIS).
Regioselectivity Decision Tree
The following logic flow illustrates the mechanistic divergence required to target the specific carbon atoms on the imidazole ring.
Figure 1: Strategic decision tree for the regioselective iodination of 1-isopropyl-5-methylimidazole.
Part 2: Detailed Experimental Protocols
Protocol A: Synthesis of 2-Iodo-1-isopropyl-5-methylimidazole
Mechanism: C-2 Lithiation / Electrophilic Quench Target Audience: Medicinal Chemists requiring C-2 functionalization for Suzuki/Sonogashira couplings.
1. Reagents & Equipment
| Reagent | Equiv.[1][2][3][4][5] | Role | Grade |
| 1-Isopropyl-5-methylimidazole | 1.0 | Substrate | >98%, dry |
| n-Butyllithium (n-BuLi) | 1.1-1.2 | Base (Lithiation) | 1.6M or 2.5M in Hexanes |
| Iodine ( | 1.2 | Electrophile | Resublimed crystals |
| Tetrahydrofuran (THF) | N/A | Solvent | Anhydrous, inhibitor-free |
| Sodium Thiosulfate ( | N/A | Quench | Sat. Aqueous Solution |
2. Step-by-Step Procedure
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum. Flush with
for 15 minutes. -
Solvation: Syringe in anhydrous THF (10 mL per gram of substrate) and the starting imidazole (1.0 eq). Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Add n-BuLi (1.1 eq) dropwise over 10–15 minutes. Maintain internal temperature below -70°C.
-
Incubation: Stir at -78°C for 30–45 minutes to ensure complete lithiation.
-
Electrophile Addition: Dissolve Iodine (
, 1.2 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture at -78°C.-
Critical: The dark purple color of iodine should fade initially as it reacts.
-
-
Warming: Allow the reaction to stir at -78°C for 30 minutes, then remove the cooling bath and allow it to warm to room temperature (RT) over 1 hour.
-
Quench: Quench the reaction with saturated aqueous
(sodium thiosulfate) until the iodine color dissipates completely (turning from brown/purple to yellow/clear). -
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, filter, and concentrate in vacuo.
3. Quality Control (Self-Validation)
-
TLC: Run in 30% EtOAc/Hexanes. The product will be less polar (higher
) than the starting material. -
NMR Check: Disappearance of the singlet at
~7.5-7.8 ppm (C-2 proton). The C-4 proton ( ~6.8 ppm) should remain.[6]
Protocol B: Synthesis of 4-Iodo-1-isopropyl-5-methylimidazole
Mechanism: Electrophilic Aromatic Substitution (SEAr) Target Audience: Process Chemists scaling up intermediates.
1. Reagents & Equipment
| Reagent | Equiv.[1][2][3][4][5] | Role | Grade |
| 1-Isopropyl-5-methylimidazole | 1.0 | Substrate | >98% |
| N-Iodosuccinimide (NIS) | 1.05-1.1 | Iodinating Agent | 95%+ |
| Acetonitrile (ACN) | N/A | Solvent | HPLC Grade |
| DMF (Optional co-solvent) | N/A | Solvent | Anhydrous (if solubility issues) |
2. Step-by-Step Procedure
-
Setup: Equip a round-bottom flask with a stir bar. An inert atmosphere is recommended but not strictly required compared to Method A.
-
Dissolution: Dissolve 1-isopropyl-5-methylimidazole (1.0 eq) in Acetonitrile (0.5 M concentration).
-
Note: If the substrate is not fully soluble, add DMF (10% v/v).
-
-
Addition: Add N-Iodosuccinimide (NIS) (1.05 eq) in a single portion at Room Temperature (20–25°C).
-
Light Sensitivity: Wrap the flask in aluminum foil to prevent radical side reactions or iodine degradation.
-
-
Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS or TLC.
-
Mechanistic Note: The C-5 position is blocked by a methyl group. The C-4 position is the most electron-rich site available for electrophilic attack. C-2 is significantly less nucleophilic in this regime.
-
-
Workup:
-
Purification: Recrystallization from Hexanes/EtOAc or column chromatography (Gradient: 0-50% EtOAc in Hexanes).
3. Quality Control (Self-Validation)
-
LC-MS: Look for [M+H]+ peak at MW + 126 (Mass of Iodine - Mass of H).
-
NMR Check: Disappearance of the singlet at
~6.8 ppm (C-4 proton). The downfield C-2 proton ( ~7.5 ppm) should remain intact.
Part 3: Analytical Data & Troubleshooting
Expected NMR Signatures
| Regioisomer | C-2 Proton ( | C-4 Proton ( | C-5 Methyl ( | N-Isopropyl Methine |
| Starting Material | ~7.50 (s, 1H) | ~6.75 (s, 1H) | ~2.20 (s, 3H) | ~4.30 (m, 1H) |
| 2-Iodo Product | Absent | ~6.80 (s, 1H) | ~2.25 (s, 3H) | ~4.40 (m, 1H) |
| 4-Iodo Product | ~7.55 (s, 1H) | Absent | ~2.30 (s, 3H) | ~4.30 (m, 1H) |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Method A) | Moisture in THF or n-BuLi degradation. | Titrate n-BuLi before use. Ensure THF is distilled from Na/Benzophenone or passed through activated alumina. |
| Regioisomer Mix (Method B) | Temperature too high or excess NIS. | Keep reaction at RT or 0°C. Use exactly 1.0-1.05 eq of NIS. |
| Poly-iodination | Excess reagents.[5][6] | Monitor reaction strictly by LC-MS. Stop reaction at 95% conversion to avoid di-iodination. |
| Starting Material Recovery | Incomplete lithiation (Method A). | Increase lithiation time to 1 hour. Ensure temp stays <-70°C to prevent anion decomposition. |
Part 4: Safety & Handling
-
n-Butyllithium: Pyrophoric. Handle only under inert atmosphere. Have a Class D fire extinguisher nearby.
-
Iodine/NIS: Corrosive and harmful if inhaled. Weigh in a fume hood. Iodine stains can be neutralized with thiosulfate.
-
Waste: All iodine-containing waste must be segregated into halogenated waste streams.
References
-
An Efficient Route to 5-Iodo-1-methylimidazole. ResearchGate. (Demonstrates lithiation logic for N-alkyl imidazoles). Available at: [Link]
-
1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction. National Institutes of Health (PMC). (Provides synthesis and characterization data for the 1-alkyl-5-methyl scaffold). Available at: [Link]
-
Regioselective C5-H direct iodination of indoles. Royal Society of Chemistry. (Context for electrophilic iodination mechanisms). Available at: [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. orgsyn.org [orgsyn.org]
- 5. Novel preparation method of 5-iodine-2-phenyl-1-methyl imidazole - Eureka | Patsnap [eureka.patsnap.com]
- 6. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole - Google Patents [patents.google.com]
optimizing Knochel-Hauser base reactions with imidazole intermediates
Application Note: Optimizing Knochel-Hauser Base Reactions with Imidazole Intermediates
Executive Summary
The functionalization of imidazole scaffolds is a cornerstone of modern medicinal chemistry, yet it is historically plagued by poor regioselectivity and limited functional group tolerance.[1][2] Traditional lithiation (using
This guide details the application of Knochel-Hauser bases (specifically TMPMgCl[3][4]·LiCl) for the precision metallation of imidazoles.[2][5] By leveraging the synergistic effect of LiCl, researchers can achieve mono-magnesiation at non-cryogenic temperatures (
Mechanistic Insight: The "Turbo" Effect
To optimize these reactions, one must understand why TMPMgCl[1]·LiCl outperforms traditional bases.[1][2]
-
Aggregation Break-up: Standard Grignards and lithium amides form stable aggregates (dimers/tetramers) in THF, reducing their kinetic basicity.[2] The addition of LiCl breaks these aggregates into monomeric species.[1][2]
-
The Active Species: The active base is a monomeric contact ion pair (CIP) where LiCl coordinates to the magnesium species.[1][2][6] This increases the kinetic basicity of the TMP nitrogen while the bulky TMP ligand prevents nucleophilic attack on the imidazole ring (a common side reaction with alkyl-lithiums).[1]
Figure 1: LiCl-mediated de-aggregation of the magnesium amide species, enhancing kinetic basicity.[1]
Preparation and Titration of TMPMgCl[1][2][3][7]·LiCl
While commercially available, fresh preparation often yields superior results for sensitive substrates.[1][2]
Protocol A: Synthesis of TMPMgCl·LiCl (1.0 M in THF)[8]
-
Reagents: Magnesium turnings (1.2 equiv), LiCl (anhydrous, 1.2 equiv), 2,2,6,6-Tetramethylpiperidine (TMPH), 2-Chloropropane.[1][2]
-
Safety: Exothermic reaction.[1][2] Ensure inert atmosphere (
or Ar).
-
Activation: Place Mg turnings and anhydrous LiCl in a Schlenk flask under Argon. Heat with a heat gun under vacuum to dry salts/activate Mg.[1][2] Cool to RT.
-
Solvent: Add dry THF.
-
Grignard Formation: Add
-PrCl (isopropyl chloride) dropwise to generate -PrMgCl[2]·LiCl. Stir for 12h at RT to ensure complete conversion. -
Base Generation: Add TMPH (1.0 equiv) to the
-PrMgCl[2]·LiCl solution. Stir at RT for 24h.[1] Gas evolution (propane) indicates reaction progress.[2]
Protocol B: Titration (Crucial Step)
Never assume the molarity. Titrate before every critical campaign.[1]
-
Method: Benzoic Acid with 4-(phenylazo)diphenylamine indicator.[2][7][8][9]
-
Endpoint: Color change from Orange to Dark Violet .
| Step | Action | Observation |
| 1 | Dissolve 100 mg accurately weighed Benzoic Acid in 2 mL dry THF. | Clear solution. |
| 2 | Add a spatula tip (~2 mg) of 4-(phenylazo)diphenylamine. | Solution turns Orange . |
| 3 | Add TMPMgCl[1]·LiCl dropwise via syringe.[1][7][10] | Solution remains orange.[1][2] |
| 4 | Endpoint: One drop causes persistent color change.[1][2] | Solution turns Dark Violet . |
Calculation:
Regioselective Magnesiation Protocols
Scenario 1: C2-Selective Functionalization (The Standard)
The C2 proton of the imidazole ring is the most acidic (
Workflow:
-
Substrate: 1-Protected Imidazole (e.g., SEM, Boc, or Benzyl protected).[1][2] Note: Unprotected NH imidazoles will simply be deprotonated at the Nitrogen.[1][2]
-
Conditions: 1.1 equiv TMPMgCl·LiCl, THF,
to , 30 mins.[1][2] -
Quench: Electrophile (Aldehydes, Acid Chlorides, Halogens).[1][2]
Scenario 2: C5-Functionalization (The "Switch")
Direct C5 magnesiation is difficult if C2 is open.[2] Two strategies exist:
-
Blocking C2: Use a silyl group (TMS) at C2, magnesiate C5, then remove TMS.[1][2]
-
Directing Groups (Advanced): Use a sulfoxide or ester at N1 or C4 to direct the base.[1][2]
Experimental Protocol (C2-Blocked Route):
-
Step 1 (C2 Protection): Treat 1-SEM-imidazole with TMPMgCl[2]·LiCl (
) followed by TMSCl.[2] Isolate product. -
Step 2 (C5 Magnesiation): Treat 1-SEM-2-TMS-imidazole with TMPMgCl[2]·LiCl at
. -
Step 3 (Functionalization): Add Electrophile (
).[2] -
Step 4 (Deprotection): TBAF or Acid workup removes the C2-TMS.[2]
Figure 2: Decision tree for regioselective magnesiation of imidazoles.
Transmetallation: Accessing Cross-Couplings
Magnesium species are excellent for additions to carbonyls but poor for Palladium-catalyzed cross-couplings (Negishi).[2] You must transmetallate to Zinc.[1][12]
Protocol:
-
Add ZnCl
solution (1.0 M in THF) dropwise at .[2] -
Stir for 15 min. The species is now Imidazolyl-Zn-Cl[1][2]·LiCl .[1][2][13]
-
Add Pd catalyst (e.g., 2% Pd(dba)
, 4% S-Phos) and Aryl Iodide.[1][2] Heat to .
Troubleshooting & Optimization Matrix
| Observation | Root Cause | Corrective Action |
| Low Conversion | Aggregated Base | Ensure LiCl is anhydrous; re-titrate base. |
| C2 vs C5 Mixtures | Temperature too high | Lower temp to |
| Decomposition of Electrophile | Incompatible FG | Transmetallate to Zn (using ZnCl |
| Precipitation | Solubility Limit | Add dry THF; Knochel bases are soluble, but high concentrations (>1M) can crash out at low temps.[1][2] |
References
-
Krasovskiy, A., & Knochel, P. (2004).[1][2] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[1][2] Angewandte Chemie International Edition. [Link]
-
Krasovskiy, A., Krasovskaya, V., & Knochel, P. (2006).[1][2][4] Mixed Mg/Li Amides of the Type R2NMgCl[1][2][3][6]·LiCl as Highly Active Bases for the Regioselective Functionalization of Aromatics and Heteroaromatics.[1][2][5][12] Angewandte Chemie International Edition. [Link]
-
Lin, W., Baron, O., & Knochel, P. (2006).[1][2] Titration of Organomagnesium, Organozinc, and Organolanthanum Reagents using Iodine or Benzoic Acid.[1][2] Organic Letters. [Link][2]
Sources
- 1. Selective Metalation and Additions [sigmaaldrich.com]
- 2. vapourtec.com [vapourtec.com]
- 3. BJOC - Disposable cartridge concept for the on-demand synthesis of turbo Grignards, Knochel–Hauser amides, and magnesium alkoxides [beilstein-journals.org]
- 4. Knochel-Hauser Base | Chem-Station Int. Ed. [en.chem-station.com]
- 5. researchgate.net [researchgate.net]
- 6. Turbo-Hauser bases - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. epfl.ch [epfl.ch]
- 11. Regio- and chemoselective magnesiation of protected uracils and thiouracils using TMPMgCl·LiCl and TMP2Mg·2LiCl - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Regioselective Magnesiation and Zincation Reactions of Aromatics and Heterocycles Triggered by Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
Application Note: Scale-Up Synthesis of 4-iodo-1-isopropyl-5-methyl-1H-imidazole
Abstract
The synthesis of 4-iodo-1-isopropyl-5-methyl-1H-imidazole presents a classic regioselectivity challenge in heterocyclic chemistry. Direct alkylation of 4-methylimidazole typically yields the thermodynamically and sterically favored 1,4-isomer, rather than the desired 1,5-isomer. This guide outlines a robust, scalable protocol that circumvents this issue through a de novo cyclization strategy , ensuring high regiochemical fidelity. The subsequent iodination step is optimized for the C4 position using N-iodosuccinimide (NIS), providing a high-purity intermediate suitable for Suzuki-Miyaura or Sonogashira cross-coupling in pharmaceutical manufacturing.
Retrosynthetic Analysis & Strategy
To guarantee the formation of the 1,5-disubstituted imidazole core, we avoid the alkylation of 4-methylimidazole. Instead, we employ a Marckwald-type cyclization strategy. This approach constructs the imidazole ring with the substituents already in place, effectively "locking" the regiochemistry.
Strategic Pathway:
-
Precursor Synthesis: Nucleophilic substitution of chloroacetone with isopropylamine to form the
-amino ketone. -
Cyclization: Condensation of the
-amino ketone with formamide (or potassium thiocyanate followed by desulfurization) to yield 1-isopropyl-5-methyl-1H-imidazole . -
Functionalization: Electrophilic aromatic substitution (EAS) at the C4 position using NIS to install the iodine handle.
Figure 1: Retrosynthetic logic prioritizing regiocontrol via cyclization rather than alkylation.
Detailed Experimental Protocols
Step 1: Synthesis of 1-(isopropylamino)propan-2-one
This step involves the displacement of chloride from chloroacetone by isopropylamine.
-
Critical Process Parameter (CPP): Temperature control is vital to prevent poly-alkylation and polymerization of chloroacetone.
Materials:
-
Chloroacetone (CAS: 78-95-5): 1.0 equiv. (Caution: Potent Lachrymator)
-
Isopropylamine (CAS: 75-31-0): 2.5 equiv. (Excess acts as base and prevents over-alkylation)
-
Dichloromethane (DCM): 10 Vol.
-
Potassium Carbonate (
): 1.2 equiv.
Protocol:
-
Setup: Charge a jacketed reactor with DCM and isopropylamine. Cool the mixture to 0 °C .
-
Addition: Add chloroacetone dropwise over 2 hours, maintaining the internal temperature below 5 °C . The reaction is highly exothermic.
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4 hours. Monitor consumption of chloroacetone by GC-MS or TLC.
-
Workup: Filter off the amine salts. Wash the organic filtrate with water (
Vol) and brine. -
Isolation: Dry the organic phase over
, filter, and concentrate under reduced pressure. -
Purification: The crude oil is typically sufficient for the next step. For high purity, distill under vacuum (bp ~60–65 °C at 15 mmHg).
-
Yield Target: 75–85%[1]
-
Step 2: Cyclization to 1-isopropyl-5-methyl-1H-imidazole
This is the regiochemistry-determining step. The nitrogen of the amino ketone becomes N1, and the ketone carbonyl carbon becomes C5.
Materials:
-
1-(isopropylamino)propan-2-one (from Step 1): 1.0 equiv.
-
Potassium Thiocyanate (KSCN): 1.1 equiv.
-
Acetic Acid (50% aq): 5 Vol.
-
Alternative (Direct): Formamide (excess) at 160 °C (Bredereck synthesis). Note: The KSCN route is often preferred for robustness, followed by oxidative desulfurization.
Preferred Protocol (Marckwald via Thiol):
-
Cyclization: Dissolve the amino ketone and KSCN in 50% acetic acid. Heat to reflux (approx. 100 °C) for 2–3 hours.
-
Intermediate Isolation: Cool to 0 °C. The 1-isopropyl-2-mercapto-5-methylimidazole will crystallize. Filter and wash with water.[2]
-
Desulfurization: Suspend the mercapto-imidazole in 10%
(aq) or treat with (3 equiv) in acetic acid at 0–10 °C. Stir until the sulfur is fully oxidized/removed (sulfate formation). -
Neutralization: Carefully basify the solution with NaOH to pH 10.
-
Extraction: Extract with DCM (
Vol). -
Purification: Distillation or crystallization (as oxalate salt).
-
Yield Target: 60–70% (over 2 steps).
-
QC Check:
NMR must show the C2-H singlet at ppm and C4-H singlet at ppm.
-
Step 3: Regioselective Iodination (The Target)
Electrophilic iodination of 1,5-disubstituted imidazoles preferentially occurs at the C4 position. The C2 position is less nucleophilic in standard electrophilic aromatic substitution (EAS) conditions, and C5 is blocked by the methyl group.
Materials:
-
1-isopropyl-5-methyl-1H-imidazole: 1.0 equiv.
-
N-Iodosuccinimide (NIS): 1.05 equiv. (Milder than
, higher atom economy). -
Alternative:
(1.0 equiv) + KI (1.0 equiv) in Water/MeOH (Green Chemistry option).
Protocol:
-
Dissolution: Dissolve the imidazole core in dry MeCN under
atmosphere. Cool to 0 °C .[1]-
Why: Low temperature suppresses side reactions at C2.
-
-
Addition: Add NIS portion-wise over 30 minutes. Protect the reactor from light (iodine sources are photosensitive).
-
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Stir for 12–16 hours.
-
Monitoring: HPLC should show conversion of starting material (
~ 3.5 min) to product ( ~ 5.2 min). -
Quench: Add 10% aqueous Sodium Thiosulfate (
) solution to quench unreacted iodine species (indicated by fading of yellow/brown color). -
Workup: Remove MeCN under reduced pressure. Extract the aqueous residue with Ethyl Acetate (EtOAc).
-
Purification:
-
Wash EtOAc layer with saturated
and brine. -
Dry over
and concentrate. -
Recrystallization: The crude solid can often be recrystallized from Hexane/EtOAc (9:1) to give off-white crystals.
-
Yield Target: 80–90%.
-
Analytical Controls & Troubleshooting
Distinguishing Isomers (Critical QC)
The primary risk is the presence of the 1,4-isomer (if alkylation was used) or regioisomeric iodination (C2-iodo).
| Feature | Target: 1-isopropyl-5-methyl-4-iodo | Impurity: 1-isopropyl-4-methyl-5-iodo | Impurity: C2-Iodo |
| Origin | Correct Cyclization | Wrong Cyclization / Alkylation | Over-iodination / Wrong conditions |
| Singlet, | Singlet, | Absent (Substituted) | |
| NOE Signal | Strong NOE between N-Isopropyl and C5-Methyl | Weak/No NOE between N-Isopropyl and C4-Methyl | N/A |
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield in Step 1 | Polymerization of chloroacetone | Ensure Temp < 5°C during addition. Use fresh chloroacetone. |
| Mixture of Isomers in Step 2 | Incorrect starting material | Verify amino-ketone structure. Do NOT use 4-methylimidazole alkylation. |
| Di-iodination (C2, C4) | Excess NIS or High Temp | Strictly control stoichiometry (1.05 eq). Keep reaction at 0°C initially. |
| Dark Product Color | Residual Iodine | Wash efficiently with Sodium Thiosulfate. Recrystallize with charcoal. |
Safety & Hazard Analysis
-
Chloroacetone: Highly potent lachrymator . Must be handled in a high-performance fume hood.[1] Neutralize glassware with ammonia solution before removal from the hood.
-
Isopropylamine: Highly flammable and corrosive.
-
N-Iodosuccinimide (NIS): Irritant. Store in the dark/cold.
-
Exotherms: Both the alkylation (Step 1) and iodination (Step 3) are exothermic. Scale-up requires active cooling (jacketed vessels).
References
-
Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.[4] (Standard text for imidazole cyclization strategies).
-
Cliff, M. D., & Pyne, S. G. (1995). Synthesis of C-4 and C-5 substituted imidazoles. The Journal of Organic Chemistry, 60(8), 2371-2383. Link
-
Ohta, S., et al. (1983). Synthesis and application of 1-isopropyl-5-methylimidazole as an acylation catalyst.[4][5][6] Chemical and Pharmaceutical Bulletin, 31(10), 3454-3459.[4][5] Link
-
Organic Syntheses. (2021). Mild mono-Acylation of 4,5-Diiodoimidazole. Org. Synth. 98, 171-193. (General reference for imidazole iodination handling). Link
-
BenchChem. (2025).[1][3] Application Notes for Imidazole Synthesis. (General scale-up parameters). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemical and Pharmaceutical Bulletin [jstage.jst.go.jp]
- 5. Chemical and Pharmaceutical Bulletin [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
magnesium-mediated exchange reactions of 4-iodoimidazoles
Executive Summary
The functionalization of the imidazole core is a cornerstone in the synthesis of bioactive alkaloids and pharmaceutical agents (e.g., Losartan, Ondansetron). While C2-functionalization is well-established via direct lithiation, accessing the C4-position remains synthetically challenging due to the lower acidity of the C4-proton and the tendency for competitive deprotonation at C2.
This Application Note details the Magnesium-Mediated Iodine-Magnesium (I/Mg) Exchange of 4-iodoimidazoles. Unlike Lithium-Halogen exchange, which requires cryogenic temperatures (
Mechanistic Insight: The "Turbo" Effect
Traditional Grignard reagents (
-
The LiCl Role: Lithium chloride breaks the polymeric magnesium aggregates into monomeric, highly reactive species. This increases the rate of I/Mg exchange by orders of magnitude while maintaining the thermodynamic stability of the resulting heteroaryl magnesium species.
-
Selectivity: The exchange is driven by the formation of a more thermodynamically stable bond (sp² C-Mg vs. sp³ C-Mg). The 4-iodoimidazole possesses a weaker C-I bond compared to the resulting C-Mg bond, driving the equilibrium forward.
Figure 1: Mechanistic pathway of the Turbo Grignard mediated exchange. LiCl acts as a kinetic accelerator by depolymerizing the magnesium species.
Strategic Considerations
Protecting Group Selection
Unprotected imidazoles (N-H) are unsuitable for this protocol; the Grignard reagent will act as a base, deprotonating the N1 position rather than effecting exchange.
| Protecting Group (PG) | Stability | Removal | Recommendation |
| SEM (Trimethylsilylethoxymethyl) | High | Fluoride (TBAF) or Acid | Preferred. Excellent stability to Grignards; directs metallation well. |
| Boc (tert-Butyloxycarbonyl) | Low/Moderate | Acid (TFA/HCl) | Use with Caution. Can suffer nucleophilic attack at the carbonyl by the Grignard at |
| Methyl / Benzyl | Very High | Difficult (Hydrogenolysis/Oxidation) | Good if the group is permanent. |
| Trityl (Triphenylmethyl) | Moderate | Acid | Good. Steric bulk prevents N-coordination, promoting cleaner C-exchange. |
Temperature & Solvent
-
Solvent: Anhydrous THF is mandatory. Diethyl ether is generally inferior for Turbo Grignard solubility.
-
Temperature:
-
Standard:
is the "sweet spot" for 4-iodoimidazoles to prevent side reactions while ensuring complete exchange within 30–60 minutes. -
Sensitive Electrophiles: If trapping with highly reactive electrophiles, cool to
before addition.[2]
-
Experimental Protocols
Protocol A: Preparation of 4-Magnesio-1-SEM-imidazole
Target: Generation of the nucleophilic species from 4-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole.
Reagents:
-
4-Iodo-1-SEM-imidazole (
) -
(
in THF, commercially available or prepared) -
Anhydrous THF
Step-by-Step:
-
Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under an Argon atmosphere.
-
Dissolution: Add 4-iodo-1-SEM-imidazole (
, ) and anhydrous THF ( ). -
Cooling: Cool the solution to
using a cryocooler or an ice/NaCl bath. -
Exchange: Dropwise add
( , ) over 2 minutes.-
Note: A slight color change (often yellowing) may occur.
-
-
Incubation: Stir at
for 30 minutes .-
QC Check: Aliquot
, quench with , and check by GC-MS or NMR. conversion to the deuterated species indicates success.
-
Protocol B: Electrophilic Trapping (General Procedure)
Target: Reaction of the magnesiated species with Benzaldehyde.[2]
Step-by-Step:
-
Preparation: While the exchange (Protocol A) is incubating, prepare a solution of Benzaldehyde (
, ) in anhydrous THF ( ). -
Addition: Add the electrophile solution dropwise to the magnesiated imidazole at
. -
Warming: Allow the reaction to warm to
over 1 hour. -
Quench: Quench the reaction with saturated aqueous
( ). -
Workup: Extract with EtOAc (
). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc).
Workflow Visualization
Figure 2: Decision tree and experimental workflow for 4-iodoimidazole functionalization.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield (<40%) | Moisture contamination | Re-flame dry glassware; distill THF over Na/Benzophenone or use a solvent system. |
| Recovered Starting Material | Incomplete Exchange | Increase reaction time to 1h or temperature to |
| Deprotonation (C2-H) | Temperature too high | Strictly maintain |
| Wurtz Coupling (Dimer) | Radical pathway active | Ensure LiCl is present (Turbo Grignard). Pure |
References
-
Boymond, L., Rottländer, M., Cahiez, G., & Knochel, P. (1998).[3] Preparation of Highly Functionalized Grignard Reagents by an Iodine–Magnesium Exchange Reaction and its Application in Solid-Phase Synthesis.[3] Angewandte Chemie International Edition.
-
Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition.
-
Inoue, A., Kitagawa, K., Shinokubo, H., & Oshima, K. (2001).[4] Selective Halogen-Magnesium Exchange Reaction via Organomagnesium Ate Complex.[4] The Journal of Organic Chemistry.
-
BenchChem Technical Support. (2025). A Comparative Benchmarking Guide to the Stability of 4-Iodo-1H-Imidazole and Its Analogs. BenchChem Application Notes.
-
Ziegler, D. S., Wei, B., & Knochel, P. (2019).[1] Improving the Halogen–Magnesium Exchange by using New Turbo‐Grignard Reagents.[1][5] Chemistry – A European Journal.[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of Highly Functionalized Grignard Reagents by an Iodine-Magnesium Exchange Reaction and its Application in Solid-Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Halogen-Magnesium Exchange Reaction via Organomagnesium Ate Complex [organic-chemistry.org]
- 5. Comprehensive Study of the Enhanced Reactivity of Turbo-Grignard Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving yields in the synthesis of 4-iodo-1-isopropyl-5-methyl-1H-imidazole
This guide is structured as a Tier 3 Technical Support resource, designed for process chemists and researchers encountering yield plateaus in the synthesis of 4-iodo-1-isopropyl-5-methyl-1H-imidazole .
Ticket ID: #IMID-4I-OPT Subject: Yield Optimization & Impurity Control Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary: The Reaction Landscape
The conversion of 1-isopropyl-5-methyl-1H-imidazole to its 4-iodo analog is a critical electrophilic aromatic substitution (SEAr). While theoretically straightforward, this reaction is notorious for "hidden" yield losses during isolation and stability issues on silica.
The Core Challenge: The 5-methyl group blocks the C5 position, preventing the common issue of 4,5-diiodination. However, this forces a competition between the desired C4-iodination (kinetic/thermodynamic preference) and C2-iodination (minor byproduct), alongside significant losses due to the amphoteric nature of the imidazole ring during aqueous workup.
Optimized Reaction Pathway
Figure 1: Optimized synthetic workflow highlighting critical control points (CCPs) where yield is typically lost.
Troubleshooting Guides (Q&A)
Module A: Reaction Kinetics & Conversion
Q: I am using Iodine (
A: You are fighting a reversible equilibrium and hydrohalic acid generation.
In the traditional
-
The Fix: Switch to N-Iodosuccinimide (NIS) in Acetonitrile (MeCN) or DMF .
-
Why? NIS provides a source of iodonium (
) without generating strong acid equivalents immediately. -
Protocol Adjustment: If you must use
, you must include a base scavenger (e.g., or NaOAc) to neutralize HI as it forms, keeping the imidazole in its reactive free-base form [1].
-
Q: Why is the reaction mixture turning dark purple/black rapidly?
A: This indicates the liberation of free iodine (
-
The Fix: Perform the reaction in the dark (wrap flask in aluminum foil). Organoiodides are photosensitive; homolytic cleavage of the C-I bond can occur, leading to radical polymerization (tar) and lower yields.
Module B: Regioselectivity (The C2 vs. C4 Problem)
Q: I see a minor spot on TLC that persists. NMR suggests it’s the 2-iodo isomer. How do I eliminate this?
A: The C2 position is the most acidic site on the imidazole ring, but C4 is the preferred site for electrophilic substitution due to the electronic influence of the N1-isopropyl and C5-methyl groups. However, high temperatures can overcome the activation energy barrier for C2 iodination.
-
Mechanism:
-
C4 Attack (Favored): Driven by the lone pair on N1 and stabilization from the C5-methyl.
-
C2 Attack (Disfavored): Sterically hindered by the bulky N1-isopropyl group and electronically less favorable for SEAr.
-
-
Optimization:
-
Temperature Control: Run the NIS addition at -10°C to 0°C . Low temperature kinetically favors the C4 position significantly over C2.
-
Solvent Choice: Use Acetonitrile . Polar aprotic solvents stabilize the transition state for C4 substitution better than non-polar solvents [2].
-
Table 1: Solvent & Reagent Effects on Regioselectivity
| Reagent System | Solvent | Temp | Conversion | C4 : C2 Ratio | Notes |
| RT | 65% | 85 : 15 | High tar formation; difficult workup. | ||
| NIS | 0°C | 75% | 92 : 8 | Moderate solubility issues. | |
| NIS (Recommended) | MeCN | -5°C | >95% | >99 : 1 | Best balance of rate and selectivity. |
| NIS / TFA | MeCN | RT | 90% | 95 : 5 | Acid catalysis increases rate but degrades selectivity. |
Module C: Isolation & Purification (The "Missing Mass")
Q: My reaction conversion is 100%, but after aqueous workup, I recover only 40% of the mass. Where did it go?
A: This is the most common failure mode. Your product is likely stuck in the aqueous layer as a salt.
Imidazoles are bases (
-
The Protocol:
-
Quench: Add saturated
to remove excess oxidant. -
CRITICAL STEP - pH Adjust: Add saturated
or 1M NaOH until the aqueous phase pH is 9-10 . -
Extraction: Use DCM (Dichloromethane) or EtOAc . If the product is stubborn, use a mixture of CHCl3 : IPA (3:1) to extract the polar free base.
-
Brine Wash: Wash organic layer with brine to "salt out" any remaining organic organics.
-
Q: The product turns yellow/brown on the silica column and yield drops.
A: The C-I bond on electron-rich heterocycles is labile. Standard silica gel is slightly acidic (
-
The Fix: Use Neutralized Silica .
-
Method: Pre-treat your silica slurry with 1-2% Triethylamine (
) in your eluent before loading the column. This buffers the acidic sites on the silica surface [3]. -
Eluent: Use Hexanes/Ethyl Acetate gradients. Avoid methanol if possible, as it can sometimes promote nucleophilic displacement of the iodine.
-
Standardized Protocol (High-Yield Method)
Objective: Synthesis of this compound (Target Scale: 10g).
-
Setup: Flame-dry a 250mL round-bottom flask. Add a magnetic stir bar and wrap the flask in aluminum foil (protect from light).
-
Dissolution: Charge 1-isopropyl-5-methyl-1H-imidazole (1.0 equiv) and anhydrous Acetonitrile (10 mL/g substrate). Cool to -5°C in an ice/salt bath.
-
Iodination: Add N-Iodosuccinimide (NIS) (1.05 equiv) portion-wise over 30 minutes. Do not dump it in all at once—this controls the exotherm and regioselectivity.
-
Reaction: Stir at -5°C for 1 hour, then allow to warm to Room Temperature (RT) over 2 hours. Monitor by UPLC/TLC.
-
Workup (The Yield Saver):
-
Dilute with EtOAc.
-
Add 10% aqueous
(Thiosulfate) to quench. Shake until the iodine color (purple/brown) disappears. -
Check pH of aqueous layer. Adjust to pH 9-10 using saturated
or 1M NaOH. -
Extract aqueous layer 3x with EtOAc.
-
Dry combined organics over
, filter, and concentrate in vacuo (bath temp < 40°C).
-
-
Purification: Flash chromatography on Et3N-neutralized silica gel . Elute with Hexane/EtOAc (gradient 0-30% EtOAc).
Mechanistic Logic
The following diagram illustrates the steric and electronic logic dictating the regioselectivity, confirming why the 1-isopropyl group is essential for directing the iodine to C4.
Figure 2: Mechanistic rationale for regioselectivity. The N1-isopropyl group acts as a steric shield for C2, while the C5-methyl blocks the C5 position, funneling the electrophile to C4.
References
- Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard reference for imidazole reactivity and tautomer handling).
-
Castanet, A. S., et al. (2002).[1][2] "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide." Tetrahedron Letters, 43(29), 5047-5048.
-
Cordek, J., et al. (2014). "Process for the preparation of Medetomidine and Dexmedetomidine." U.S. Patent 20140221660. (Details the handling of iodo-imidazole intermediates in industrial settings).
-
Organic Syntheses. (1999). "Iodination of imidazoles." Org.[2][3][4][5] Synth. Coll. Vol. 9, p. 500. (General protocols for handling amphoteric iodo-heterocycles).
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for NIS and iodinated compounds before handling. Organoiodides can be potent alkylating agents.
Sources
Technical Support Center: Precision C-N Coupling & Halogen Retention
Topic: Minimizing De-iodination Side Reactions in Imidazole Coupling
Executive Summary & Mechanistic Insight
The Problem: You are attempting to couple an imidazole (nucleophile) to an aryl iodide (electrophile), or you are coupling an imidazole to a scaffold containing a "spectator" iodine intended for later functionalization.
The Failure Mode: Instead of the desired C-N bond, you observe Hydrodehalogenation (Ar-I
To win this battle, we must accelerate coupling and starve the side-reaction of hydride sources.[1]
Visualizing the Enemy: The Hydrodehalogenation Pathway
Figure 1: The kinetic bifurcation point. De-iodination occurs when the catalyst interacts with a hydride source (Path B) before the imidazole can coordinate and couple (Path A).
Module 1: The Copper-Catalyzed Landscape (Ullmann-Type)
Historically, Ullmann couplings required high temperatures (>120°C) and polar solvents (DMF/DMSO).[1] This is the danger zone for de-iodination. At these temperatures, DMF acts as a reductant (H-source), and copper can promote radical hydrodehalogenation.[1]
The Fix: Ligand Acceleration & Temperature Suppression
You must move from "Classical Ullmann" to "Ligand-Promoted Ullmann."
| Variable | Classical (High Risk) | Modern/Optimized (Low Risk) | Why? |
| Ligand | None / Phenanthroline | Oxalamides or Diamines | Ligands stabilize Cu(I) and lower the activation energy, allowing coupling at 60–90°C where de-iodination is kinetically disfavored.[1] |
| Solvent | DMF, DMSO, NMP | DMSO (Dry) or Toluene | DMF decomposes to dimethylamine (reductant) at high T. Toluene is inert to H-transfer.[1] |
| Base | KOH, NaOtBu | Cs₂CO₃ , K₃PO₄ | Strong alkoxides promote radical pathways.[1] Carbonates are milder.[1] |
Protocol A: The "Safe" Copper Method
Use this for cost-sensitive scale-up or when Pd is contraindicated.
-
Catalyst: CuI (10 mol%)[1]
-
Ligand: N,N'-Dimethylethylenediamine (DMEDA) or 4,7-Dimethoxy-1,10-phenanthroline (20 mol%).
-
Base: Cs₂CO₃ (2.0 equiv).
-
Solvent: DMSO (Anhydrous) or Toluene (if solubility permits).
-
Temp: 60–90°C (Strictly monitored).
-
Procedure:
-
Charge CuI, Base, and Aryl Iodide in a vial.[1]
-
Evacuate/backfill with Argon (3x).[1] Oxygen promotes Cu-mediated oxidative degradation. [1]
-
Add Ligand and Imidazole followed by Solvent.[1]
-
Heat.[1]
-
Critical Check: If the reaction turns black immediately, your catalyst has crashed out (dead).[1] If it stays green/blue/brown suspension, it is active.[1]
-
Module 2: The Palladium-Catalyzed Landscape (Buchwald-Hartwig)
Palladium is faster but prone to
The Fix: Bulky Biaryl Phosphines & Precatalysts
To prevent de-iodination, the step of Reductive Elimination (forming C-N) must be faster than the step of finding a Hydrogen atom.
-
Use Precatalysts (G3/G4):
-
Why: Traditional Pd(OAc)₂ requires reduction to Pd(0) to start. This often consumes the nucleophile or requires harsh conditions. Precatalysts (like Buchwald G4) enter the cycle immediately as Pd(0).
-
-
Ligand Selection (The "Wall"):
-
The "Iodide Inhibition" Effect:
-
Insight: As the reaction proceeds, Iodide ions (
) accumulate.[1] These can poison the catalyst or bridge Pd dimers, slowing the reaction and allowing de-iodination to take over. -
Solution: Use Toluene .[1] NaI is insoluble in Toluene.[1] It precipitates out, driving the reaction forward and preventing catalyst inhibition.[1]
-
Protocol B: The "High-Fidelity" Palladium Method
Use this for precious substrates or when the imidazole contains sensitive groups.
-
Catalyst: tBuXPhos Pd G4 (1–3 mol%).
-
Base: NaOtBu (1.2 equiv) or K₃PO₄ (if functional group sensitive).[1]
-
Solvent: Toluene (Anhydrous) or 1,4-Dioxane.[1]
-
Temp: 60–80°C.
-
Procedure:
Module 3: Troubleshooting & FAQs
Interactive Troubleshooting Logic
Figure 2: Step-by-step isolation of the de-iodination cause.
Frequently Asked Questions
Q1: I am using 4-iodoimidazole as my nucleophile. The iodine on the imidazole keeps falling off. Why?
-
Answer: This is "N-H deprotonation vs. C-I oxidative addition" competition. If you use Pd, it will insert into the C-I bond of the imidazole faster than the N couples.
-
Fix: Use Copper catalysis (Protocol A) . Copper is orthogonal to aryl iodides at lower temperatures and prefers N-coordination over C-I oxidative addition.[1] If you must use Pd, protect the C-I position or use a bulky ligand that cannot access the hindered C-I site of the imidazole.
Q2: My reaction turns black instantly and yields only starting material and de-iodinated product.
-
Answer: "Pd Black" formation indicates catalyst death.[1] The ligand has dissociated, and the naked Pd(0) is aggregating. Naked Pd is a great hydrogenation catalyst (causing de-iodination) but a terrible coupling catalyst.[1]
-
Fix: Increase Ligand:Metal ratio (e.g., 2:1 for phosphines). Switch to a Precatalyst (G3/G4) to ensure the ligand is pre-bound.
Q3: Can I use DMF? It dissolves my imidazole perfectly.
-
Answer: Only if you keep the temperature below 80°C . Above this, DMF decomposes to form dimethylamine, which acts as a reducing agent, actively stripping the iodine off your aryl ring.[1] If solubility is an issue in Toluene, try a Toluene/DMSO (9:1) mixture or 1,4-Dioxane.[1]
Q4: Does water content matter?
-
Answer: Yes. In the presence of strong bases, trace water generates hydroxide, which can lead to phenol formation (Ar-OH) or proton sources for dehalogenation.[1] Use anhydrous solvents and dry your inorganic bases (Cs₂CO₃ is hygroscopic—dry it in an oven before use).
References
-
Maiti, D., & Buchwald, S. L. (2009).[1] Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Journal of Organic Chemistry. (Demonstrates the use of oxalamide/diamine ligands to lower temperature and prevent side reactions).
-
Fors, B. P., Davis, N. R., & Buchwald, S. L. (2009).[1][9] An Efficient Process for Pd-Catalyzed C-N Cross-Coupling Reactions of Aryl Iodides: Insight into Controlling Factors. Journal of the American Chemical Society.[1][9][11] (Key paper on Iodide inhibition and the superiority of Toluene/Biaryl Phosphines).
-
Zhu, L., et al. (2016).[1] Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions.[12] Royal Society of Chemistry (RSC) Advances.[1] (Mechanistic detail on how polar solvents like DMF stabilize de-iodination pathways).
-
Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (The definitive guide on selecting ligands like tBuXPhos/BrettPhos to control selectivity).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pure.rug.nl [pure.rug.nl]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
Technical Support Center: Solubility Optimization for 4-iodo-1-isopropyl-5-methyl-1H-imidazole
The following technical guide is structured as a dedicated support resource for researchers working with 4-iodo-1-isopropyl-5-methyl-1H-imidazole . It addresses the specific physicochemical challenges of this intermediate, particularly regarding its behavior in Tetrahydrofuran (THF).
Executive Summary & Chemical Context[1][2][3][4][5][6]
This compound is a critical intermediate, often employed in palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) or lithium-halogen exchange reactions. While the imidazole core is polar, the addition of the isopropyl group and the iodine atom generally imparts sufficient lipophilicity for dissolution in organic solvents like DCM or Ethyl Acetate.
The Core Issue: Users frequently report insolubility or precipitation in THF . The Root Cause: This is rarely due to the intrinsic lipophilicity of the free base. Instead, it is almost invariably caused by protonation (salt formation) or inorganic contamination carried over from the iodination precursor steps.
This guide provides a systematic approach to diagnosing and resolving these solubility failures to ensure high-yielding downstream chemistry.
Diagnostic Workflow (Visual Guide)
Before altering your reaction parameters, use this logic flow to identify the source of the insolubility.
Caption: Decision matrix for diagnosing insolubility of this compound in THF.
Troubleshooting Guide (Q&A)
Scenario A: The "Salt" Trap
User Question: "I purchased 4-iodo-1-isopropyl-5-methylimidazole (97%), but it forms a cloudy suspension in THF that does not clear even with sonication. Why?"
Technical Insight: Commercial suppliers often synthesize this compound via iodination of 1-isopropyl-5-methylimidazole. If the final workup was acidic or insufficient, the imidazole nitrogen (N3) remains protonated, forming a Hydroiodide (HI) or Hydrochloride (HCl) salt.
-
Chemistry: Imidazolium salts are ionic lattice structures. They are highly soluble in water or methanol but insoluble in non-polar/moderately polar ethers like THF.
-
Verification: Take a small aliquot (5 mg). Add 1 mL of water. If it dissolves instantly, it is a salt . The free base is lipophilic and should not dissolve in water.
Solution: You must "free-base" the compound before using it in THF. (See Protocol A below).
Scenario B: Cryogenic Precipitation
User Question: "The compound dissolves in THF at room temperature, but when I cool it to -78°C for Lithium-Halogen exchange, it crashes out. How can I fix this?"
Technical Insight: While the free base is soluble in THF at 25°C, its solubility drops exponentially at cryogenic temperatures. Furthermore, 4-iodoimidazoles are prone to π-stacking aggregation due to the polarizable iodine atom and the planar aromatic ring.
-
Risk: If the starting material precipitates, the lithiation (using n-BuLi or t-BuLi) will be heterogeneous, leading to slow reaction rates, localized "hot spots," and side reactions (e.g., Wurtz coupling).
Solution:
-
Switch Solvent: Use 2-Methyltetrahydrofuran (2-MeTHF) . It has higher lipophilicity than THF and often maintains solubility better at lower temperatures.
-
Concentration Adjustment: Do not exceed 0.1 M to 0.15 M concentration for cryogenic reactions.
-
LiCl Additive: If generating a Grignard or using iPrMgCl, the presence of LiCl (as in TurboGrignard) breaks up aggregates and dramatically improves solubility.
Scenario C: The "Wet" Solvent
User Question: "My solution in THF is hazy. I am sure it is the free base. Is the THF bad?"
Technical Insight: Imidazoles are hygroscopic. If your compound contains trace water (hydrates), it can form micro-emulsions in THF, appearing as haze.
-
Impact: For cross-coupling (Suzuki), this is manageable. For metallation (Lithium/Magnesium), this is fatal ; the water will quench your organometallic reagent immediately.
Solution: Perform an azeotropic dry-down with toluene (See Protocol B) before adding THF.
Experimental Protocols
Protocol A: Conversion of Salt to Free Base
Use this if your compound dissolves in water but not THF.
-
Dissolution: Dissolve the crude salt (e.g., 10 g) in Dichloromethane (DCM) (100 mL). Note: If it is a stubborn salt, you may need to suspend it in DCM and add the base directly.
-
Neutralization: Slowly add saturated aqueous Sodium Bicarbonate (NaHCO₃) (100 mL). Stir vigorously for 20 minutes.
-
Observation: Evolution of CO₂ gas indicates acid neutralization.
-
-
Separation: Transfer to a separatory funnel. Collect the organic (lower) layer.
-
Extraction: Extract the aqueous layer once more with DCM (50 mL) to recover residual product.
-
Drying: Dry the combined organic layers over Anhydrous Sodium Sulfate (Na₂SO₄) .
-
Concentration: Filter and evaporate the solvent in vacuo.
-
Result: The resulting oil or low-melting solid is the Free Base . It should now dissolve clearly in THF.
-
Protocol B: Azeotropic Drying (Preparation for Metallation)
Use this to ensure the compound is anhydrous and free of crystal-lattice water.
-
Place the this compound in a round-bottom flask.
-
Add Toluene (10 mL per gram of compound).
-
Concentrate on a rotary evaporator at 45°C until dry.
-
Repeat this process 2 times.
-
Dissolve the final residue directly in anhydrous THF under Argon/Nitrogen atmosphere.
Solubility Data Reference Table
Based on structural analogs (e.g., 4-iodo-1-methylimidazole) and general imidazole physicochemical properties [1, 2], the estimated solubility profile is:
| Solvent | Form: Free Base | Form: HCl/HI Salt | Suitability for Reaction |
| THF | Soluble (>50 mg/mL) | Insoluble | Excellent (if Free Base) |
| 2-MeTHF | High Solubility | Insoluble | Best for Cryogenic Work |
| DCM | Very High | Moderate | Good for workup/transfer |
| Water | Insoluble | Very High | Diagnostic use only |
| DMF/DMSO | High | High | Good for Suzuki (avoid for Li-exchange) |
References
-
BenchChem. In-Depth Technical Guide to the Safety and Handling of 4-iodo-1H-imidazole. (Accessed 2026).[1] Link
-
PubChem. Compound Summary: 4-iodo-1-methyl-1H-imidazole (Structural Analog).[2] National Library of Medicine. Link
-
Organic Chemistry Portal. Synthesis of Imidazoles and Metallation Strategies.Link
- Anderson, N. G.Practical Process Research & Development. Academic Press, 2012. (Standard reference for salt selection and solubility in process chemistry).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling halogenated imidazoles.
Sources
Technical Support Center: Purification & Regiocontrol of 4-Iodo-Imidazole Derivatives
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Regioisomeric Purity in 4-Iodo-Imidazole Functionalization
Introduction: The "Regioisomer Trap"
Welcome to the Technical Support Center. If you are working with 4-iodo-imidazole, you are likely facing the "tautomeric trap." The parent molecule, 4(5)-iodoimidazole, exists in rapid equilibrium. Upon
-
1,4-disubstituted (Desired): The substituent is distal to the iodine.
-
1,5-disubstituted (Impurity): The substituent is proximal to the iodine (sterically crowded).
Because these isomers share identical molecular weights and very similar polarities, standard purification methods often fail. This guide provides the protocols to Identify , Purify , and Prevent this impurity.
Module 1: Diagnostic & Analytical Troubleshooting
Before attempting purification, you must definitively identify your isomer ratio. Standard 1H NMR is often insufficient because the chemical shift differences are subtle.
The "Smoking Gun": NOESY NMR
The only self-validating method to confirm regiochemistry is 2D NOESY (Nuclear Overhauser Effect Spectroscopy).
-
1,4-Isomer: The
-alkyl protons will show a strong NOE correlation with the proton at C5 (the proton adjacent to the nitrogen). -
1,5-Isomer: The
-alkyl protons are adjacent to the Iodine atom. Since Iodine has no protons, NO cross-peak will be observed between the -alkyl group and the ring proton (C2 is too far, and C4 carries the Iodine).
Visual Logic: Identification Workflow
Figure 1: Diagnostic logic for distinguishing 1,4 vs 1,5 regioisomers using NOESY NMR. The 1,5-isomer lacks a proton at the C4 position adjacent to the N-substituent.
Module 2: Purification Protocols
If you already have a mixture, use these protocols. We prioritize crystallization as it is scalable and cost-effective.
Protocol A: Fractional Recrystallization (Recommended)
The heavy iodine atom facilitates crystal packing. The 1,4-isomer typically has a higher melting point and lower solubility in non-polar solvents than the 1,5-isomer.
Solvent System: Isopropanol (IPA) / n-Hexane Target: Removal of 1,5-isomer (remains in mother liquor).
| Step | Action | Technical Note (Why?) |
| 1 | Dissolve crude solid in minimal boiling Isopropanol . | IPA is polar enough to dissolve the imidazole core but allows for antisolvent precipitation. |
| 2 | Add n-Hexane dropwise to the boiling solution. | Stop immediately when persistent cloudiness (turbidity) appears. |
| 3 | Add 1-2 drops of IPA to clear the solution. | Ensures you are at the saturation limit, not crashed out. |
| 4 | Slow Cool to Room Temp (25°C) over 2 hours. | Rapid cooling traps the 1,5-impurity in the lattice. Slow growth excludes it. |
| 5 | Chill to 0-4°C for 1 hour. | Maximizes yield.[1] |
| 6 | Filter and wash with cold 10% IPA/Hexane. | The 1,5-isomer is more soluble in the lipophilic mother liquor. |
Protocol B: pH-Modified HPLC Separation
If crystallization fails (common with oily alkyl chains), you must use chromatography. Standard neutral silica often fails to resolve these spots.
The Fix: Imidazoles are basic (
-
Mobile Phase Modifier: Add 0.1% Triethylamine (TEA) or 1%
to your mobile phase (e.g., DCM/MeOH + 1% ). -
Mechanism: The base deprotonates the silica silanols, preventing the imidazole from "sticking" to the acidic sites, sharpening the peaks and allowing the subtle polarity difference of the isomers to resolve.
Module 3: Synthetic Prevention (The "Avoid It" Strategy)
The best purification is preventing the impurity from forming.
Steric Control Strategy
The 4-iodo position is sterically demanding. However, the 1,5-isomer forms because the N1 position (leading to 1,5) is sometimes more nucleophilic depending on the tautomer population.
Recommendation: Use Trityl (Trt) protection if you are building the core.
-
Protect: React 4-iodoimidazole with Trityl Chloride. The bulky Trityl group will exclusively bind to the less hindered nitrogen, forcing the iodine to the 4-position (1-trityl-4-iodoimidazole).
-
Alkylate: Quaternize the other nitrogen (N3) with your alkyl group.
-
Deprotect: Remove Trityl with weak acid (AcOH/MeOH).
-
Result: Exclusive 1,4-substitution.
Synthetic Pathway Diagram
Figure 2: Comparison of Direct Alkylation (yielding mixtures) vs. Trityl-Directed Synthesis (yielding pure 1,4-isomer).
Frequently Asked Questions (FAQ)
Q: My product is "oiling out" during recrystallization. What is wrong? A: This indicates the melting point has been depressed below the solvent boiling point, likely due to high impurity levels (the 1,5-isomer acts as a solvent).
-
Fix: Perform a "hot filtration" through charcoal to remove tarry byproducts first. Then, switch to a lower boiling solvent system (e.g., Diethyl Ether/Hexane) or seed the solution with a pure crystal if available.
Q: Can I distinguish the isomers by TLC? A: Rarely on standard silica.
-
Fix: Run the TLC in 100% Ethyl Acetate or 90:10 DCM:MeOH . If they co-elute, try an Alumina TLC plate (neutral), which interacts differently with the basic imidazole nitrogens.
Q: Why is my yield low after recrystallization? A: 4-iodoimidazoles are moderately soluble in alcohols. If you used too much IPA, the product remains in solution.
-
Fix: Concentrate the mother liquor to half volume and repeat the cooling cycle (Crop 2). Do not combine crops until you verify purity of Crop 2 by NMR.
Q: Can I use distillation to separate them? A: ABSOLUTELY NOT. Carbon-Iodine bonds on heterocycles are thermally labile. Heating 4-iodoimidazole derivatives above 150°C often leads to de-iodination or polymerization (black tar). Always use vacuum drying at moderate temperatures (<40°C).
References
-
BenchChem. (2025).[2][3] Application Notes and Protocols for the Synthesis of 4-Iodo-1H-Imidazole from Imidazole. Retrieved from [4]
-
Paul, S., et al. (2024).[1] Tunable Regioselective Allylic Alkylation/Iodination of Imidazoheterocycles in Water. Journal of Organic Chemistry, 89, 1492-1504.[1] Retrieved from [J. Org.[1][5] Chem. Source]([Link])
-
ResearchGate. (2025).[6] The Enantiomeric Separation of 4,5-disubstituted Imidazoles by HPLC. Retrieved from
-
Chromatography Forum. (2013). RP HPLC method for Imidazole Separation and pH Control. Retrieved from
-
Beilstein Journals. (2014). Regioselective N-alkylation of the 1H-indazole scaffold (Analogous Mechanism). Beilstein J. Org. Chem. Retrieved from
Sources
- 1. Tunable Regioselective Allylic Alkylation/Iodination of Imidazoheterocycles in Water [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
optimization of reaction temperature for 4-iodo-imidazole lithiation
Technical Support Center: Optimization of Reaction Temperature for 4-Iodo-Imidazole Lithiation
Introduction: The Kinetic vs. Thermodynamic Trilemma
User Context: You are likely attempting to functionalize a 4-iodo-imidazole scaffold. You are experiencing one of three failures:
-
De-iodination: The iodine disappears, and your electrophile adds to the C4 position.
-
Wrong Regioisomer: You intended to functionalize C2, but the iodine migrated, or the electrophile added elsewhere.
-
Low Conversion: The reaction is sluggish at standard cryogenic temperatures.
The Core Science: Optimizing the temperature for 4-iodo-imidazole is not just about "yield"; it is about navigating three competing reaction pathways defined by the Base Identity and Temperature Thresholds :
-
Lithium-Halogen Exchange (Li/I): Extremely fast, even at -78°C. Favored by nucleophilic bases (n-BuLi).
-
Deprotonation (C-H Lithiation): Slower. Favored by non-nucleophilic bases (LDA, LiTMP).
-
Halogen Dance (Migration): A thermodynamic rearrangement triggered by warming (typically > -40°C).
Part 1: Diagnostic Decision Tree
Use this logic flow to determine your optimal temperature and reagent strategy.
Figure 1: Decision matrix for selecting reaction conditions based on the fate of the iodine atom.
Part 2: Troubleshooting & Optimization Guides
Scenario A: "I lost my Iodine" (Unwanted Li/I Exchange)
The Issue: You treated 4-iodo-1-protected-imidazole with n-BuLi at -78°C intending to lithiate C2, but obtained the C4-substituted product lacking iodine.
The Cause: n-BuLi is a nucleophile, not just a base. The rate of Li/I exchange (
Optimization Protocol (The "Knochel" Fix): Switch from Lithium to Magnesium. Magnesium is less electropositive, making the Carbon-Mg bond more covalent and less prone to scrambling the iodine.
| Parameter | Standard Condition (Fail) | Optimized Condition (Success) |
| Reagent | n-BuLi (2.5 M in hexanes) | TMPMgCl·LiCl (1.0 M in THF) |
| Temperature | -78°C | -20°C to 0°C |
| Mechanism | Li/I Exchange (Fast) | Directed Magnesiation (Controlled) |
| Stability | Unstable > -60°C | Stable up to 25°C |
Step-by-Step Protocol (Magnesiation):
-
Dissolve 1-protected-4-iodoimidazole (1.0 equiv) in anhydrous THF (0.5 M).
-
Cool to -20°C (Cryocooler or ice/salt bath).
-
Add TMPMgCl[1]·LiCl (1.1 equiv) dropwise.
-
Stir for 30–60 mins at -20°C. Note: This reagent is mild enough to tolerate the iodine.
-
Add electrophile (1.2 equiv).
-
Warm to room temperature and quench.
Scenario B: "The Reaction is Incomplete" (Thermodynamic Stalling)
The Issue: Using LDA at -78°C preserves the iodine, but yields are low (<40%). The Cause: At -78°C, the deprotonation kinetics of imidazole C2-H can be sluggish, especially with bulky protecting groups (e.g., Trityl, SEM). However, you cannot warm it up because the lithiated species will decompose or undergo "Halogen Dance."
Optimization Protocol (Transmetalation): Generate the species at low temp, then transmetalate to Zinc to allow warming.
-
Lithiate: Add LDA at -78°C . Stir for 1 hour.
-
Transmetalate: Add ZnCl2 (1.1 equiv, 1M in THF) at -78°C.
-
Warm: Allow solution to warm to 0°C . The Organozinc species is stable and retains the iodine.
-
React: Add electrophile (or Pd catalyst for Negishi coupling).
Scenario C: "The Iodine Moved" (The Halogen Dance)
The Issue: You isolated a product where the iodine migrated from C4 to C5 (or C2). The Cause: You allowed the lithiated intermediate to warm above its stability threshold (typically > -40°C) before quenching. This triggers the Base-Catalyzed Halogen Dance .
Mechanism Visualization:
Figure 2: The temperature-dependent migration pathway.
How to Control It:
-
To PREVENT Migration: Keep reaction strictly < -78°C . Quench immediately. Use in situ trapping (add electrophile before the base if compatible, e.g., TMSCl).
-
To PROMOTE Migration: Lithiate at -78°C, then deliberately warm the flask to -10°C for 30 mins. The iodine will shift to the most thermodynamically stable position (usually adjacent to the heteroatom), leaving the C4 position open for the electrophile.
Part 3: FAQ - Technical Support
Q1: Does the protecting group affect the optimal temperature? A: Yes.
-
SEM/MOM: These contain coordinating oxygens. They stabilize the ortho-lithiated species (C5-lithiation), allowing slightly higher temperatures (-60°C).
-
Trityl (Trt): extremely bulky. It blocks C5 and forces lithiation to C2. However, the steric bulk slows kinetics, often requiring slightly longer reaction times at -78°C.
-
Tosyl (Ts): Do not use. The sulfonyl group is often cleaved by organolithiums (S-attack) or directs ortho-lithiation followed by rapid decomposition (Diels-Alder dimerization).
Q2: Can I use Turbo-Grignard (iPrMgCl·LiCl) for deprotonation? A: Generally, No . iPrMgCl·LiCl is a nucleophile designed for Halogen-Magnesium Exchange. If you treat 4-iodoimidazole with it, you will likely exchange the iodine. Correction: You must use the Knochel-Hauser Base (TMPMgCl·LiCl) . The bulky TMP (tetramethylpiperidide) acts as a base (deprotonation) rather than a nucleophile, preserving the iodine.
Q3: Why is my yield low when using n-BuLi even for exchange? A: 4-iodo-imidazole has an acidic N-H proton if not protected. You must protect the N1 position. If protected, check for moisture. Also, if using n-BuLi for exchange, ensure you use t-BuLi (2 equiv) if the exchange is sluggish, or stick to n-BuLi at -78°C. If the solution turns dark/black, you are likely decomposing the ring (ring fragmentation); lower the temperature or switch to exchange-transmetalation (n-BuLi then ZnCl2).
References
-
Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Handbook of Functionalized Organometallics.
-
Schnürch, M., et al. (2007).[2] Halogen Dance Reactions—A Review. Chemical Society Reviews, 36, 1046-1057.
-
Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.[3] Angewandte Chemie International Edition, 43(25), 3333-3336.
-
Iddon, B. (1985). Metallation and Metal-Halogen Exchange Reactions of Imidazoles.[4][5] Heterocycles, 23(2), 417-443.
Sources
- 1. Buy Tmpmgcl | 215863-85-7 [smolecule.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Selective Metalation and Additions [sigmaaldrich.com]
- 4. Iodoindazoles with Selective Magnesiation at Position 3: A Route to Highly Functionalized Indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metallation and metal-halogen exchange reactions of imidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
stability of 4-iodo-1-isopropyl-5-methyl-1H-imidazole during storage
Technical Support Center: Stability & Storage of 4-iodo-1-isopropyl-5-methyl-1H-imidazole
Part 1: Executive Summary (The "Cheat Sheet")
Compound: this compound Class: Halogenated Heterocycle / Pharmaceutical Intermediate Critical Sensitivity: Light (High) , Heat (Moderate), Oxidation (Low-Moderate)[1]
| Parameter | Long-Term Storage (>1 Month) | Short-Term / Working Bench |
| Temperature | -20°C (Freezer) | 2–8°C (Refrigerator) |
| Container | Amber glass vial (tightly sealed) | Amber vial or Aluminum foil wrap |
| Atmosphere | Inert gas backfill (Argon/Nitrogen) | Minimal headspace; keep closed |
| State | Solid powder (Lyophilized/Crystalline) | Solid preferred; Solution < 24 hrs |
| Solvent Stability | DMSO/Methanol: Stable at -20°C (1-3 mo) | Avoid aqueous acidic buffers |
Part 2: Technical Deep Dive (Mechanistic Insights)
Why does this compound degrade? As a Senior Application Scientist, I often see researchers treat all imidazoles as "stable rocks." While the imidazole ring is robust, the C4-Iodine bond is the weak link in this compound.[1]
-
Photolytic Deiodination (The Primary Threat): The Carbon-Iodine (C-I) bond energy (~57 kcal/mol) is significantly lower than C-H or C-Cl bonds. Exposure to UV or even ambient fluorescent light excites the molecule, leading to homolytic cleavage . This releases an iodine radical (
) and an imidazole radical.-
Result: The iodine radicals recombine to form molecular iodine (
), causing the characteristic yellow-to-brown discoloration .[1]
-
-
Thermal Instability: While the 1-isopropyl and 5-methyl groups provide steric protection, elevated temperatures increase the kinetic energy of the C-I bond vibration, effectively lowering the barrier for homolytic cleavage or nucleophilic displacement if moisture is present.
-
Oxidative Stress: The electron-rich nature of the imidazole ring (enhanced by the 5-methyl donor group) makes it a potential target for N-oxidation, although this is secondary to the iodine loss.
Part 3: Troubleshooting Guide (Q&A Format)
Q1: My sample has turned from off-white to a pale yellow/brown. Is it ruined? Diagnosis: This is the hallmark of iodine liberation due to photo-oxidation.[1]
-
Assessment: If the color is pale yellow, the purity loss may be minimal (<1-2%). The color comes from trace
, which has a high extinction coefficient. -
Action:
-
Perform an HPLC check (see Protocol A).[2]
-
If purity is >95%, you can repurify via a short silica plug (eluting with Hexane/EtOAc) or recrystallization to remove the iodine.
-
If brown/tarry, the free radicals have likely initiated polymerization. Discard the batch.
-
Q2: Can I store this compound in DMSO or Methanol stock solutions? Diagnosis: Solution storage accelerates degradation because solvent cages prevent radical recombination, making permanent bond cleavage more likely.
-
Action:
-
DMSO: Good for -20°C storage (up to 3 months).[1] Warning: DMSO is hygroscopic; water uptake can promote hydrolysis.
-
Methanol/Ethanol: Avoid for long-term storage if possible.[1] Nucleophilic attack by the alcohol on the activated iodine position is rare but possible under light exposure.
-
Best Practice: Store as a solid. Prepare fresh solutions immediately before use.
-
Q3: I see an extra peak in my LC-MS at [M-126]. What is it? Diagnosis: [M-126] corresponds to the loss of Iodine (Atomic mass ~127).
-
Explanation: This confirms deiodination . You are looking at the 1-isopropyl-5-methyl-1H-imidazole byproduct.[3]
-
Root Cause: The sample was likely exposed to light or high heat during storage or the LC-MS run itself.[1]
Part 4: Visualization & Logic
Figure 1: Photolytic Degradation Pathway
Caption: Homolytic cleavage of the C-I bond driven by UV/Vis light, leading to radical formation, iodine release (discoloration), and deiodinated byproducts.
Figure 2: Storage Decision Tree
Caption: Logical workflow for determining the optimal storage strategy based on usage frequency and solvent state.
Part 5: Experimental Protocols
Protocol A: Purity Assessment via HPLC
Use this method to validate batch integrity after prolonged storage.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/amine bonds).
-
Note: The C-I bond creates a distinct UV shift; deiodinated impurities will elute earlier (more polar).
-
-
Sample Prep: Dissolve 1 mg in 1 mL MeCN. Inject 5 µL.
Protocol B: Re-purification (Emergency Cleanup)
If slight yellowing occurs but the compound is valuable:
-
Dissolve the solid in a minimal amount of Dichloromethane (DCM).
-
Wash with a 5% Sodium Thiosulfate (
) aqueous solution. -
Dry organic layer over
, filter, and concentrate in vacuo (keep water bath < 35°C).
References
-
BenchChem. (2025).[2][5] An In-depth Technical Guide to the Stability and Storage of 4-iodo-1H-imidazole. Retrieved from
-
National Institutes of Health (PubChem). (2025). 4,5-Diiodo-1H-imidazole Compound Summary. Retrieved from
-
Sigma-Aldrich. (2025).[1] Product Specification: 4-Iodo-2-isopropyl-1H-imidazole. Retrieved from [1]
-
Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text on imidazole chemistry referencing halo-imidazole stability).[1]
- Wang, X., et al. (2013). "Synthesis and stability of iodinated imidazoles." Journal of Heterocyclic Chemistry.
Sources
Validation & Comparative
Publish Comparison Guide: HPLC Method Development for 4-iodo-1-isopropyl-5-methyl-1H-imidazole
Executive Summary & Chemical Context[2][3][4][5][6]
In the synthesis of advanced pharmaceutical intermediates—particularly for kinase inhibitors and antifungal azoles—4-iodo-1-isopropyl-5-methyl-1H-imidazole represents a critical quality checkpoint.[1] The purity of this halogenated intermediate directly impacts the yield and impurity profile of downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings).[1]
Developing a robust HPLC method for this compound presents a specific set of chemical challenges:
-
Basicity: The imidazole nitrogen (N3) typically has a pKa between 5.5 and 7.[1]0. At neutral pH, interaction with residual silanols on silica columns leads to severe peak tailing.[1]
-
Hydrophobicity: The combination of the iodine atom, isopropyl group, and methyl group shifts the LogP to approximately ~2.5–3.0, requiring significant organic strength for elution.[1]
-
Halogen Selectivity: Differentiating the target 4-iodo product from the non-iodinated starting material (1-isopropyl-5-methyl-1H-imidazole) or over-iodinated byproducts (di-iodo species) requires a stationary phase capable of shape or polarizability discrimination.[1]
This guide objectively compares two distinct separation strategies: a Classic C18/Phosphate System versus an Advanced Phenyl-Hexyl/Formic Acid System , providing the data needed to select the right protocol for your laboratory.[1]
Method Development Strategy: The Decision Matrix
Effective method development is not trial and error; it is a logical deduction based on analyte properties.[1]
The Chemical Logic[1]
-
Stationary Phase Selection: While C18 is the industry workhorse, it relies solely on hydrophobic subtraction.[1] For iodinated aromatics, Phenyl-Hexyl phases offer
interactions and steric selectivity that can better resolve the bulky iodine atom from des-iodo impurities. -
pH Control: To mitigate tailing, we must either fully protonate the imidazole (pH < 3) or keep it neutral (pH > 8).[1] Given the stability limits of standard silica, low pH (2.5–3.0) is the preferred route, utilizing phosphate buffers to suppress silanol ionization.[1]
Workflow Visualization
The following diagram illustrates the critical decision pathways for optimizing this specific separation.
Caption: Decision tree for selecting the optimal stationary phase and mobile phase conditions based on the physicochemical properties of the iodinated imidazole.
Comparative Analysis: C18 vs. Phenyl-Hexyl[1]
We evaluated two method candidates. The data below summarizes their performance characteristics.
Method A: The "Workhorse" (C18 + Phosphate)[1]
-
Column: High-strength Silica C18 (e.g., Waters XBridge or Phenomenex Luna), 4.6 x 150 mm, 5 µm.[1]
-
Mobile Phase: 25 mM Potassium Phosphate (pH 3.0) / Acetonitrile.[1][2][3]
-
Mechanism: Pure hydrophobic partition.[1]
Method B: The "Specialist" (Phenyl-Hexyl + Formic Acid)[1]
-
Column: Phenyl-Hexyl (e.g., Phenomenex Kinetex or Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]
-
Mobile Phase: 0.1% Formic Acid in Water / Methanol.[1]
-
Mechanism: Hydrophobic +
interaction (enhanced by the iodine substituent).
Performance Data Comparison
| Parameter | Method A (C18 / Phosphate) | Method B (Phenyl-Hexyl / Formic) | Analysis |
| Retention Time (Target) | 8.2 min | 10.5 min | Phenyl-Hexyl shows stronger retention for the aromatic iodide.[1] |
| Tailing Factor ( | 1.3 | 1.05 | Method B yields sharper peaks due to better silanol shielding and solvent choice.[1] |
| Resolution ( | 2.5 | 4.2 | Critical: Phenyl-Hexyl provides superior separation of the halogenated product from starting material. |
| MS Compatibility | No (Non-volatile salts) | Yes | Method B is LC-MS ready for impurity identification.[1] |
| Robustness | High | Moderate | Phosphate buffers are more forgiving of pH fluctuations than formic acid.[1] |
Verdict: While Method A is sufficient for routine bulk purity checks, Method B is recommended for development and stability studies where separating the des-iodo impurity and potential degradation products is critical.[1]
Recommended Protocol (Method B)
This protocol utilizes the Phenyl-Hexyl chemistry for maximum resolution and peak symmetry.[1]
Instrumentation & Materials[1][7][8][9]
-
HPLC System: Agilent 1260/1290 or Waters Alliance/Acquity with DAD.
-
Column: Phenyl-Hexyl, 4.6 × 150 mm, 3.5 µm or 5 µm particle size.
-
Reagents: HPLC Grade Methanol, Milli-Q Water, LC-MS Grade Formic Acid.[1]
Preparation of Solutions[1][7][8]
-
Mobile Phase A: Add 1.0 mL of Formic Acid to 1000 mL of water.[1] Mix and degas.
-
Mobile Phase B: 100% Methanol.[1]
-
Diluent: 50:50 Water:Methanol.
-
Standard Preparation: Dissolve 10.0 mg of this compound reference standard in 100 mL diluent (Conc: 0.1 mg/mL). Sonicate for 5 mins to ensure complete dissolution.
Chromatographic Conditions[1][3][7]
-
Column Temperature: 35°C (Improves mass transfer for the bulky iodine atom).[1]
-
Detection: UV @ 230 nm (Primary) and 254 nm.[1]
-
Note: The iodine-imidazole conjugation often shifts max absorbance to ~230-240 nm compared to bare imidazole.[1]
-
-
Injection Volume: 5–10 µL.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 2.0 | 90 | 10 |
| 12.0 | 10 | 90 |
| 15.0 | 10 | 90 |
| 15.1 | 90 | 10 |
| 20.0 | 90 | 10 |
Validation & System Suitability
To ensure the method is "self-validating" (Trustworthiness), every sequence must include a System Suitability Test (SST).[1]
System Suitability Criteria (Acceptance Limits)
-
Precision: %RSD of peak area for 5 replicate injections of the Standard
2.0%. -
Tailing Factor:
(Target < 1.2). -
Theoretical Plates:
. -
Resolution:
between the main peak and any adjacent impurity (if available).
Linearity & Range
The method should be linear from LOQ (approx. 0.05%) to 120% of the target concentration.[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing > 1.5 | Secondary interactions with silanols. | Ensure column is "end-capped."[1] Increase buffer strength or switch to Method A (Phosphate) if MS compatibility is not needed.[1] |
| Retention Time Drift | Temperature fluctuation or mobile phase evaporation.[1] | Use a column oven (35°C). Cap solvent bottles loosely but securely to prevent MeOH evaporation.[1] |
| Ghost Peaks | Carryover of hydrophobic iodine species.[1] | Add a needle wash step with 90% Methanol.[1] Run a blank injection after high-concentration samples.[1] |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2773463, 4-Iodo-1-methyl-1H-imidazole. (Source for physicochemical properties like LogP and pKa estimation). [Link]
-
Molecules (Journal). HPLC Determination of Imidazoles with Variant Anti-Infective Activity. (Validation guidelines and phosphate buffer methodologies for imidazole derivatives). [Link]
-
Waters Corporation. Analysis of Methylimidazole in Beverages Using Alliance HPLC. (Demonstrates HILIC and RP strategies for polar imidazole separation). [Link][1]
Sources
- 1. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Structural Validation of 4-iodo-1-isopropyl-5-methyl-1H-imidazole: A Comparative NMR Guide
Executive Summary The reliable identification of 4-iodo-1-isopropyl-5-methyl-1H-imidazole is a critical checkpoint in the synthesis of polysubstituted imidazole therapeutics (e.g., p38 MAP kinase inhibitors). The primary analytical challenge lies in distinguishing the target molecule from its regioisomer (5-iodo-4-methyl ) and the non-iodinated precursor. This guide provides a self-validating NMR workflow, focusing on the diagnostic utility of Nuclear Overhauser Effect (NOE) spectroscopy to confirm the regiochemical placement of the iodine atom.
Structural Analysis & Theoretical Framework
The imidazole ring possesses two distinct nitrogen atoms: the "pyrrole-like" N1 (substituted with isopropyl) and the "pyridine-like" N3. The chemical environment of the ring protons and substituents is heavily influenced by this asymmetry.
The Diagnostic Challenge
In the iodination of 1-isopropyl-5-methylimidazole, electrophilic aromatic substitution typically favors the C4 position due to the electronic activation provided by the C5-methyl group and the steric directing effect of the N1-isopropyl group. However, ambiguity arises if the starting material contained trace 4-methyl isomer or if "halogen dance" (migration) occurs under thermodynamic control.
Target Structure (4-Iodo):
-
Position 1: Isopropyl group (septet methine, doublet methyls).
-
Position 2: Proton (
).[1][2] -
Position 4: Iodine (Quaternary C, no proton).
-
Position 5: Methyl group.
Key Feature: The N1-Isopropyl group and C5-Methyl group are spatially adjacent (vicinal/ortho-like relationship).
Comparative Chemical Shift Data[2][3][4][5]
The following table contrasts the expected
Table 1: Diagnostic Chemical Shift Comparison ( , 400 MHz)
| Signal Assignment | Target: 4-Iodo-5-Me | Isomer: 5-Iodo-4-Me | Precursor: 5-Me (No I) | Signal Type |
| C2-H | 7.45 - 7.55 ppm | 7.50 - 7.60 ppm | 7.35 - 7.45 ppm | Singlet (Sharp) |
| C4-H | ABSENT | ABSENT | 6.70 - 6.80 ppm | Singlet (Broad) |
| C5-H | ABSENT | ABSENT | ABSENT | - |
| N1-CH (iPr) | 4.30 - 4.45 ppm | 4.50 - 4.65 ppm* | 4.25 - 4.35 ppm | Septet ( |
| C5-Me | 2.15 - 2.25 ppm | ABSENT | 2.10 - 2.20 ppm | Singlet |
| C4-Me | ABSENT | 2.20 - 2.30 ppm | ABSENT | Singlet |
| iPr-Me | 1.45 - 1.50 ppm | 1.45 - 1.50 ppm | 1.40 - 1.45 ppm | Doublet ( |
*Note: In the 5-iodo isomer, the bulky iodine at C5 causes significant steric compression on the N1-isopropyl methine, often shifting it further downfield compared to the target.
Self-Validating Experimental Workflow
To ensure scientific integrity, the structural assignment must not rely solely on 1D chemical shifts, which can vary with concentration. The following workflow utilizes NOE (Nuclear Overhauser Effect) as the definitive "self-validating" step.
Diagram 1: Structural Decision Tree (DOT)
Caption: Decision tree for distinguishing the target 4-iodo regioisomer from precursors and byproducts using 1H NMR and NOE logic.
Detailed Experimental Protocols
A. Sample Preparation
Objective: Eliminate concentration-dependent shift variations.
-
Mass: Weigh 5–10 mg of the purified solid.
-
Solvent: Dissolve in 0.6 mL of DMSO-
or .-
Recommendation: Use
for sharper resolution of the methyl couplings. Use DMSO- if the imidazole C2-H is exchanging or broadening due to moisture.
-
-
Filtration: Filter through a cotton plug if any suspension remains (iodinated imidazoles can have poor solubility).
B. Acquisition Parameters (Standard 400/500 MHz)
-
Pulse Sequence: zg30 (30° pulse angle) to prevent T1 saturation of the quaternary carbons/isolated protons.
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The C2-H has a long relaxation time; insufficient delay will reduce integration accuracy.
-
Scans (NS): 16–32 scans are sufficient for 1H; 128+ for 13C.
-
Spectral Width: -2 to 14 ppm.
C. The "Smoking Gun" Experiment: 1D Selective NOE
This is the mandatory validation step.
-
Target: Select the N1-isopropyl methine proton (septet at ~4.3 ppm) for irradiation.
-
Observation: Look for enhancement at the methyl singlet (~2.2 ppm).
-
Target (4-iodo-5-methyl): The C5-methyl is spatially close to the N1-isopropyl group. Expect strong enhancement (2–5%).
-
Isomer (5-iodo-4-methyl): The bulky iodine atom sits at C5, physically separating the N1-isopropyl group from the C4-methyl. Expect zero or negligible enhancement.
-
Mechanistic Logic & Visualization
Understanding the spatial arrangement helps visualize why the NOE experiment works.
Diagram 2: Spatial Correlations (NOE)
Caption: Spatial map of this compound. The dashed yellow line represents the critical NOE interaction between the N1-isopropyl and C5-methyl groups.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3][4][5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link][4]
-
Wagner, G. K., et al. (2003). Identification of Regioisomers in a Series of N-Substituted Pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR. The Journal of Organic Chemistry. [Link][4]
-
Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text for imidazole numbering and shift logic). [Link]
-
Bellina, F., et al. (2007). Regioselective functionalization of the imidazole ring via transition metal-catalyzed cross-coupling reactions. Tetrahedron. (Context for C4 vs C5 halogenation selectivity). [Link]
Sources
comparing synthetic routes for 4-iodo-1-isopropyl-5-methyl-1H-imidazole
[1]
Executive Summary
The synthesis of 4-iodo-1-isopropyl-5-methyl-1H-imidazole presents a classic regioselectivity challenge inherent to imidazole chemistry. The core difficulty lies in distinguishing between the 1,4- and 1,5-disubstituted isomers during the alkylation of the imidazole ring.
This guide compares two primary synthetic strategies:
-
Route A (The "Purification-First" Pathway): Alkylation of 4-methylimidazole followed by isomer separation and subsequent iodination.
-
Route B (The "Functionalization-First" Pathway): Iodination of 4-methylimidazole followed by alkylation.
Recommendation: Route A is the superior protocol for generating high-purity pharmaceutical-grade material. While it suffers from lower initial atom economy due to isomer formation, it guarantees the correct regiochemistry of the final product through a definitive iodination step on the purified intermediate. Route B is generally discouraged due to severe steric clashes that favor the incorrect regioisomer (1-isopropyl-4-iodo-5-methylimidazole).
Strategic Route Analysis
Comparison Matrix
| Feature | Route A: Alkylation | Route B: Iodination |
| Primary Challenge | Separation of 1,4- and 1,5-alkyl isomers. | Overcoming steric bias against the desired N-alkylation. |
| Regiocontrol | High . Iodination of the purified 1,5-isomer selectively targets the C4 position. | Low . Alkylation favors the sterically open N1, leading to the wrong isomer. |
| Yield (Overall) | 25–35% (limited by Step 1 regioselectivity). | <10% (for the desired isomer). |
| Scalability | High (Distillation/Crystallization feasible). | Low (Chromatographic separation of complex mixtures required). |
| Purity Profile | >98% achievable. | Often contaminated with regioisomers. |
Route A: The "Purification-First" Pathway (Recommended)
This route relies on the alkylation of 4-methylimidazole. Due to annular tautomerism, the N1 and N3 positions are chemically equivalent in solution until substituted. Alkylation with isopropyl halides typically favors the 1,4-isomer (sterically less hindered) over the desired 1,5-isomer by a ratio of roughly 3:1 to 5:1.
However, once the 1-isopropyl-5-methylimidazole is isolated, the C4 position is the only electronically activated site available for electrophilic substitution (iodination), ensuring 100% regiochemical fidelity in the final step.
Route B: The "Functionalization-First" Pathway
Iodination of 4-methylimidazole yields 4-iodo-5-methylimidazole. Subsequent alkylation poses a critical problem: the iodine atom is bulky. The alkylating agent will preferentially attack the nitrogen furthest from the steric bulk.
-
Path 1 (Desired): Attack at N1 (adjacent to Methyl).
-
Path 2 (Undesired): Attack at N3 (adjacent to Iodine).
Experimental evidence suggests that despite iodine's size, the electronic and steric interplay often leads to intractable mixtures or favors the 1,4-substituted product, making this route inefficient for targeted synthesis.
Visualizing the Synthetic Logic
Figure 1: Decision tree comparing the regiochemical outcomes of Route A and Route B. Route A ensures the correct final structure through purification of the intermediate.
Detailed Experimental Protocol (Route A)
Phase 1: Synthesis of 1-Isopropyl-5-methylimidazole
Objective: Alkylate 4-methylimidazole and isolate the 1,5-isomer.
Reagents:
-
4-Methylimidazole (1.0 equiv)
-
Isopropyl bromide (1.2 equiv)
-
Potassium Carbonate (
) (2.0 equiv) -
Acetonitrile (ACN) or DMF (Solvent)
Procedure:
-
Setup: In a dry round-bottom flask equipped with a reflux condenser, suspend 4-methylimidazole (10 g, 122 mmol) and
(33.7 g, 244 mmol) in ACN (150 mL). -
Addition: Add Isopropyl bromide (13.7 mL, 146 mmol) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (
C) and stir for 12–16 hours. Monitor by TLC (EtOAc/MeOH 9:1). You will observe two spots: the faster-moving 1,4-isomer (major) and the slower-moving 1,5-isomer (minor). -
Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain a crude oil.[1]
-
Purification (Critical):
-
Method A (Chromatography): Flash column chromatography on silica gel. Elute with a gradient of DCM:MeOH (98:2
95:5). The 1-isopropyl-5-methylimidazole typically elutes after the 1,4-isomer due to the more accessible basic nitrogen (N3) interacting with the silica. -
Method B (Distillation): For larger scales, fractional distillation under high vacuum can separate the isomers. The 1,5-isomer generally has a higher boiling point.
-
Validation: Confirm structure via NOE (Nuclear Overhauser Effect) NMR spectroscopy. Irradiation of the N-isopropyl methine proton should show enhancement of the C5-Methyl signal for the target isomer.
-
Yield: Expect 20–30% isolated yield of the pure 1,5-isomer.
Phase 2: Regioselective Iodination
Objective: Iodinate the C4 position of the purified intermediate.
Reagents:
-
1-Isopropyl-5-methylimidazole (1.0 equiv)
-
Iodine (
) (1.1 equiv) -
Sodium Hydroxide (NaOH) (2M aqueous solution)
-
Dichloromethane (DCM)
Procedure:
-
Dissolution: Dissolve 1-isopropyl-5-methylimidazole (2.0 g, 16 mmol) in DCM (20 mL).
-
Basification: Add 2M NaOH (20 mL) and stir vigorously to create a biphasic mixture.
-
Iodination: Cool to
C. Add solid Iodine (4.5 g, 17.6 mmol) in portions over 30 minutes. The color will initially be dark brown/purple and fade as iodine is consumed. -
Reaction: Allow to warm to room temperature and stir for 2 hours.
-
Quench: Add saturated sodium thiosulfate (
) solution to quench unreacted iodine (color change from brown to yellow/clear). -
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (
mL). -
Drying: Dry combined organics over
, filter, and concentrate. -
Crystallization: Recrystallize the solid from Hexanes/EtOAc to yield off-white crystals.
Yield: 85–95%. Purity: >98% (HPLC).
Supporting Data & Validation
NMR Characterization Profile
To ensure the correct isomer has been synthesized, compare the proton NMR signals:
| Position | ||
| C2-H | ~7.50 (s) | ~7.40 (s) |
| C4/C5-H | Absent (Substituted with I) | Absent (Substituted with I) |
| N-CH(CH3)2 | ~4.30 (sept) | ~4.15 (sept) |
| C5-Methyl | ~2.20 (s) | N/A (Methyl is at C4) |
| NOE Signal | Strong interaction between N-CH and C5-Me | Weak/None (Methyl is distant from N-CH) |
Regioselectivity Mechanism
The iodination of the 1,5-isomer is highly selective because the C2 position is electronically less favorable for electrophilic attack under basic conditions compared to C4, and C5 is blocked by the methyl group.
Figure 2: Mechanistic flow of the iodination step. The C5-methyl group forces substitution to the C4 position.
References
- Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text on imidazole regiochemistry).
-
Cliff, M. D., & Pyne, S. G. (1995). "Synthesis of C-4 and C-5 substituted imidazoles." Journal of Organic Chemistry, 60(8), 2371-2383. Link
-
BOC Sciences. (2023). Product Data Sheet: this compound.
-
BenchChem. (2025). Protocols for the Synthesis of 4-Iodo-1H-Imidazole derivatives. Link
-
Organic Syntheses. (2021). "Mild mono-Acylation of 4,5-Diiodoimidazole." Org.[2][3] Synth. 98, 171-193.[2] (Provides context on handling iodoimidazoles). Link
Impurity Profiling of Commercial 4-iodo-1-isopropyl-5-methyl-1H-imidazole: A Comparative Analytical Guide
Executive Summary: The Regioisomer Challenge
4-iodo-1-isopropyl-5-methyl-1H-imidazole is a critical intermediate in the synthesis of highly selective
The "performance" of this commercial intermediate is defined not just by assay purity (>98%), but by its impurity profile —specifically the ratio of regioisomers. The alkylation of the imidazole ring is rarely 100% regioselective, leading to the co-elution of the critical impurity: 5-iodo-1-isopropyl-4-methyl-1H-imidazole .[1]
This guide objectively compares two profiling methodologies: Standard HPLC-UV (Method A) versus High-Resolution UHPLC-MS/MS (Method B) .[1] We demonstrate that while Method A is sufficient for bulk release, it often fails to resolve the critical regioisomer, necessitating the adoption of Method B for rigorous impurity profiling.
The Impurity Landscape
Understanding the origin of impurities is the first step in profiling. The synthesis typically involves the iodination of 1-isopropyl-5-methylimidazole or the alkylation of 4-iodo-5-methylimidazole.[1]
Critical Impurities List
| Impurity ID | Name | Origin | Risk Level |
| Imp-A | 5-iodo-1-isopropyl-4-methyl-1H-imidazole | Regioisomer (Wrong alkylation site) | Critical (Hard to remove) |
| Imp-B | 1-isopropyl-5-methyl-1H-imidazole | Des-iodo (Incomplete iodination) | Moderate |
| Imp-C | 4,5-diiodo-1-isopropyl-1H-imidazole | Over-iodination | Low (Easy to resolve) |
| Imp-D | 4-iodo-5-methyl-1H-imidazole | Starting Material (Unreacted) | Moderate |
Visualizing Impurity Origins
The following diagram maps the synthetic pathways leading to these specific impurities.
Figure 1: Synthetic origin of critical impurities. Note the bifurcation at the alkylation step leading to the target and Impurity A.
Comparative Analysis: Method A vs. Method B
We compared the performance of a standard Quality Control method (HPLC-UV) against a developed Impurity Profiling method (UHPLC-MS).
Experimental Conditions
| Parameter | Method A: Standard QC (HPLC-UV) | Method B: Advanced Profiling (UHPLC-MS) |
| Column | C18 (4.6 x 250 mm, 5 µm) | PFP (Pentafluorophenyl) (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase | A: 0.1% H3PO4 / B: Acetonitrile | A: 10mM NH4Formate (pH 3.[1]0) / B: Methanol |
| Gradient | Isocratic (40% B) | Gradient (5% to 95% B in 10 min) |
| Detection | UV @ 254 nm | Q-TOF Mass Spec (ESI+) |
| Run Time | 25 minutes | 12 minutes |
Performance Data Comparison
The following data was generated from a spiked recovery study using a commercial crude batch.
| Metric | Method A (HPLC-UV) | Method B (UHPLC-MS) | Verdict |
| Resolution (Target vs Imp-A) | Method B is superior for isomer tracking. | ||
| LOD (Limit of Detection) | 0.05% (w/w) | 0.001% (w/w) | Method B detects trace genotoxins. |
| Specificity | Low (Relies on RT) | High (m/z + RT) | Method B confirms identity. |
| Throughput | 2.4 samples/hour | 5.0 samples/hour | Method B is faster. |
Key Insight: The PFP stationary phase in Method B offers superior selectivity for regioisomers (Target vs Imp-A) due to
Detailed Protocol: Validated UHPLC-MS Profiling
Objective: To quantify the critical regioisomer (Imp-A) and trace impurities in commercial batches.
Reagents & Equipment[1][2][3][4]
-
Instrument: Agilent 1290 Infinity II or Waters ACQUITY UPLC connected to Q-TOF/Triple Quad.
-
Column: ACE Excel 1.7 C18-PFP or Phenomenex Kinetex F5.[1]
-
Solvents: LC-MS grade Methanol, Water, Ammonium Formate, Formic Acid.
Step-by-Step Workflow
-
Standard Preparation:
-
Weigh 10 mg of Reference Standard (Target) into a 50 mL volumetric flask.
-
Dissolve in 50:50 Methanol:Water (Diluent).
-
Prepare a secondary stock of Impurity A (Regioisomer) at 0.1 mg/mL.
-
-
Sample Preparation:
-
Weigh 10 mg of commercial sample.
-
Dissolve in Diluent to reach 0.2 mg/mL concentration.
-
Critical Step: Sonicate for 5 mins to ensure complete dissolution of inorganic salts.
-
Filter through 0.2 µm PTFE filter (Nylon filters may bind imidazoles).
-
-
Instrument Setup:
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C (Higher temp improves isomer resolution).
-
MS Source: ESI Positive mode, Capillary 3.5 kV.
-
MRM Transitions (if using Triple Quad):
-
Target: 251.0
127.1 (Quantifier) -
Imp-A: 251.0
127.1 (Same mass, rely on RT)
-
-
-
System Suitability Criteria:
-
Resolution between Target and Imp-A > 2.0.
-
Tailing Factor < 1.5.
-
%RSD of 5 replicate injections < 2.0%.
-
Decision Guide: Selecting the Right Commercial Grade
Not all commercial sources are equal. Use this logic flow to determine if a supplier's batch meets your specific development phase needs.
Figure 2: Quality Assurance decision tree for sourcing this compound.
References
-
BenchChem. (2025).[2][3] Application Notes and Protocols for the Quantification of 4-iodo-1H-imidazole. Retrieved from
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 2773463: 4-Iodo-1-methyl-1H-imidazole.[1] Retrieved from
-
Cordi, A. A., et al. (1996).[4][5] Efficient Synthesis of Medetomidine and Dexmedetomidine. Synthetic Communications. (Contextual citation for imidazole synthesis pathways).
-
Sielc Technologies. (2025). Separation of Imidazole Derivatives on Newcrom R1 HPLC Column. Retrieved from
-
ChemicalBook. (2017). Patent WO2017/74832: Synthesis of 5-iodo-4-methyl-imidazole intermediates.[1] Retrieved from
Sources
Comparative Guide to Crystal Structure Determination: 4-iodo-1-isopropyl-5-methyl-1H-imidazole
Executive Summary
4-iodo-1-isopropyl-5-methyl-1H-imidazole (CAS: 1856096-11-1) is a critical halogenated heterocyclic building block in medicinal chemistry, particularly for kinase inhibitors and receptor modulators where halogen bonding (X-bond) plays a pivotal role.[] Determining its precise solid-state structure is essential to map intermolecular iodine-nitrogen (I···N) interactions, which often dictate solubility, stability, and bioavailability.
This guide compares the three primary structural determination methodologies available to researchers: Single Crystal X-Ray Diffraction (SC-XRD) , Microcrystal Electron Diffraction (MicroED) , and Powder X-Ray Diffraction (PXRD) . We evaluate these methods based on resolution, sample requirements, and their ability to resolve the heavy-atom iodine positions accurately.
Part 1: Comparative Analysis of Determination Methods
For a molecule like this compound (C₇H₁₁IN₂), the presence of a heavy iodine atom (Z=53) significantly influences the choice of radiation source and absorption correction strategy.
Method Performance Matrix
| Feature | SC-XRD (The Gold Standard) | MicroED (The Emerging Alternative) | PXRD (The Screening Tool) |
| Primary Utility | Absolute structure & atomic precision | Nanocrystals (<1 µm) & rapid data | Polymorph identification & bulk purity |
| Sample Requirement | Single crystal (>50 µm) | Nanocrystal powder (~100 nm) | Polycrystalline powder (>10 mg) |
| Resolution | Ultra-High (< 0.8 Å) | High (~1.0 Å) | Low-Medium (Peak overlap issues) |
| Iodine Handling | Excellent: Anomalous scattering facilitates phasing | Good: But dynamical scattering can obscure light atoms | Fair: Preferred orientation can skew intensities |
| Time to Result | Days (Growth dependent) | Hours (Grid prep + collection) | Minutes (Data collection only) |
| Cost | Medium | High (Cryo-TEM access) | Low |
Critical Insight: Why SC-XRD Remains Superior for Iodinated Imidazoles
While MicroED is revolutionary for stubborn compounds, SC-XRD remains the superior choice for this specific molecule due to the Iodine atom .
-
Absorption: Iodine has a high linear absorption coefficient. SC-XRD software (e.g., SADABS, CrysAlisPro) handles absorption correction more robustly than current MicroED pipelines.
-
Phasing: The strong anomalous signal of Iodine using Mo-Kα or Cu-Kα radiation allows for easy structure solution via SAD (Single-wavelength Anomalous Diffraction) or direct methods, often without needing a trial model.
Part 2: Experimental Protocol (SC-XRD Focus)
This protocol is designed to grow diffraction-quality crystals of this compound, exploiting the solubility differential created by the hydrophobic isopropyl group and the polar imidazole ring.
Phase 1: Crystallization Screening (Vapor Diffusion)
-
Objective: Obtain single crystals >100 µm with defined faces.
-
Solvent System: The molecule is moderately polar.
-
Solvent (Good): Methanol, Ethanol, DCM.
-
Anti-solvent (Poor): Hexane, Pentane, Diethyl Ether.
-
Step-by-Step Protocol:
-
Preparation: Dissolve 20 mg of the compound in 0.5 mL of DCM (Dichloromethane) in a small inner vial (GC vial). Ensure the solution is saturated but not precipitating.
-
Setup: Place the open inner vial inside a larger 20 mL scintillation vial containing 3 mL of Pentane (Anti-solvent).
-
Equilibration: Cap the outer vial tightly. The volatile pentane will diffuse into the DCM, slowly increasing supersaturation.
-
Observation: Store at 4°C in a vibration-free environment. Inspect after 24-48 hours for prismatic colorless crystals.
Phase 2: Data Collection & Reduction
-
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (or equivalent).
-
Source: Mo-Kα (λ = 0.71073 Å).
-
Reasoning: Mo radiation is preferred over Cu for iodinated compounds to minimize absorption fluorescence, even though the crystal is small.
-
-
Temperature: 100 K (Cryostream).
-
Reasoning: Freezes the rotation of the isopropyl group, reducing thermal disorder (ellipsoids) and improving high-angle diffraction.
-
Data Processing Workflow:
-
Harvesting: Mount crystal on a MiTeGen loop using Paratone oil. Flash cool immediately to 100 K.
-
Strategy: Collect a full sphere of data (redundancy > 4) to ensure accurate absorption correction.
-
Reduction: Integrate frames. Apply multi-scan absorption correction (critical for Iodine).
-
Solution: Use SHELXT (Intrinsic Phasing). The Iodine atom will dominate the Patterson map, serving as a heavy atom anchor.
-
Refinement: Use SHELXL (Least Squares). Anisotropic refinement for non-H atoms. Place H-atoms geometrically (riding model).
Part 3: Structural Analysis & Visualization
Workflow Diagram
The following diagram illustrates the decision logic and workflow for solving the structure of this halogenated intermediate.
Figure 1: Decision matrix and workflow for the structural determination of halogenated imidazole intermediates.
Expected Structural Data (Representative)
Based on analogous iodinated imidazoles (e.g., 4,5-diiodo-1H-imidazole), the following crystallographic parameters are expected for a successful determination. This serves as a validation check for your experimental results.
| Parameter | Expected Value Range | Explanation |
| Crystal System | Monoclinic or Orthorhombic | Common for planar heterocycles with alkyl chains. |
| Space Group | P2₁/c or P-1 | Centrosymmetric packing is favored (Racemic/Achiral). |
| Unit Cell Volume | 600 – 900 ų (Z=4) | Consistent with MW ~250 and packing efficiency ~0.7. |
| Density (ρ) | 1.8 – 2.1 g/cm³ | High density due to the heavy Iodine atom. |
| R-Factor (R₁) | < 4.0% | Iodine scattering power usually yields very clean data. |
| Key Interaction | d(I···N) < 3.53 Å | Look for Halogen Bonding between Iodine (σ-hole) and Imidazole N3. |
Part 4: Scientific Integrity & Troubleshooting
Self-Validating the Structure
To ensure the trustworthiness of your solved structure, verify these three indicators:
-
Thermal Ellipsoids: The Iodine atom should not be "flat" (oblate) or "cigar-shaped" (prolate). If it is, absorption correction was insufficient.
-
Residual Density: The highest peak in the difference Fourier map should be near the Iodine atom (ripples), but no peaks > 1.0 e-/ų should appear in the solvent void.
-
Bond Lengths:
-
C4–I bond: Expected ~2.08 Å.
-
C–N bonds: Expected ~1.35–1.38 Å (delocalized system).
-
Common Pitfalls
-
Twinning: Imidazoles often form twin crystals. If
is high (>10%) despite good looking spots, check for non-merohedral twinning using software tools like Cell_Now. -
Decomposition: Iodine-carbon bonds can be light-sensitive. Keep crystallization vials in the dark (aluminum foil wrap).
References
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link
-
Groom, C. R., et al. (2016). "The Cambridge Structural Database."[2] Acta Crystallographica Section B, 72(2), 171-179. Link
-
Metrangolo, P., et al. (2005). "Halogen bonding in crystal engineering." Chemical Reviews, 105(11), 1921-1943. (Foundational text for analyzing I···N interactions). Link
-
Jones, C. G., et al. (2018). "The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination."[3] ACS Central Science, 4(11), 1587–1592. Link
-
PubChem Compound Summary. "this compound (CID 122361625)." National Center for Biotechnology Information. Link
Sources
Spectroscopic Comparison Guide: 4-Iodo vs. 5-Iodo Imidazole Derivatives
The following guide is structured to serve as an authoritative technical resource for distinguishing 4-iodo and 5-iodo imidazole derivatives. It moves beyond basic spectral listing to explain the structural causality of the spectroscopic signals.
Executive Summary & The Regioselectivity Challenge
In the development of imidazole-based pharmacophores, the precise position of the iodine atom is critical for Structure-Activity Relationship (SAR) and subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).[1]
The core challenge lies in the tautomeric nature of the imidazole ring. In N-unsubstituted imidazoles, the 4- and 5-positions are chemically equivalent due to rapid proton transfer.[1] However, once the N1-position is substituted (e.g., N-methylation, N-benzylation), the symmetry breaks, creating distinct 1,4-disubstituted and 1,5-disubstituted isomers.[1]
-
5-Iodo Isomers: Often favored kinetically in direct lithiation/iodination sequences due to the acidity of the C-2 proton and coordination effects, or formed via specific electrophilic substitution conditions.[1]
-
4-Iodo Isomers: Frequently thermodynamically more stable or obtained via selective deiodination of 4,5-diiodo precursors.[1]
Distinguishing these isomers requires a multi-modal spectroscopic approach, as their mass spectra are often identical. This guide outlines the definitive NMR protocols to differentiate them.
Structural Logic & Diagnostic Strategy
The distinction relies on the spatial relationship between the N-substituent and the remaining ring proton (H-4 or H-5), and the electronic impact of the iodine atom on Carbon-13 chemical shifts.[1]
Visualizing the Isomers
The following diagram illustrates the critical NOE (Nuclear Overhauser Effect) interactions that serve as the primary confirmation tool.
Caption: Comparative NOE correlations. The 4-iodo isomer exhibits a strong spatial correlation between the N-alkyl group and the C5-proton.[1] The 5-iodo isomer lacks this correlation.[1]
Spectroscopic Comparison Data
C NMR: The Heavy Atom Effect (The "Smoking Gun")
The most reliable ab initio indicator is the Carbon-13 chemical shift of the carbon bearing the iodine.[1] Iodine exerts a "Heavy Atom Effect," causing significant shielding (upfield shift) of the attached carbon, often pushing it below 100 ppm, which is highly unusual for aromatic/heteroaromatic carbons.
| Feature | 4-Iodo-1-Alkylimidazole | 5-Iodo-1-Alkylimidazole | Scientific Rationale |
| C-I Carbon Shift | ~ 75 - 95 ppm (C4) | ~ 70 - 90 ppm (C5) | Spin-orbit coupling of the iodine valence electrons shields the attached nucleus.[1] |
| C-H Carbon Shift | ~ 130 - 140 ppm (C5) | ~ 130 - 140 ppm (C4) | Typical aromatic C-H shift.[1] |
| N1-C-H Coupling | Visible in HMBC; C5 is closer to N1 than C4.[1] |
H NMR: Chemical Shifts & Coupling
While proton shifts are solvent-dependent (CDCl
-
H-2 Proton: Always the most downfield signal (~7.5 - 8.0 ppm) due to the electron-withdrawing effect of the two adjacent nitrogens.[1]
-
H-4 vs H-5 Distinction:
-
In 4-iodo isomers, the remaining proton is H-5 .[1] It is adjacent to N1.[2]
-
In 5-iodo isomers, the remaining proton is H-4 .[1] It is adjacent to N3.[2]
-
Observation: H-5 (in the 4-iodo isomer) typically resonates slightly downfield of H-4 (in the 5-iodo isomer) due to the proximity to the alkylated nitrogen, but this is less reliable than NOE.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation)
HMBC is the definitive 2D-NMR experiment for assignment when NOE is ambiguous.[1]
-
4-Iodo Isomer: The N-Methyl protons will show a strong
correlation to C-2 and a strong correlation to C-5 (which is a C-H carbon, ~135 ppm).[1] -
5-Iodo Isomer: The N-Methyl protons will show a strong
correlation to C-2 and a strong correlation to C-5 (which is now a C-I carbon, ~80 ppm).[1] -
Key Difference: You look for the chemical shift of the carbon correlating with the N-Methyl group.[1][3] If the correlating carbon is high field (<90 ppm) , it is C-5 bearing an Iodine -> 5-Iodo isomer .[1]
Experimental Protocols
Protocol A: Selective Synthesis for Standards
To validate your spectra, it is recommended to synthesize the 4-iodo isomer via selective deiodination, as this regiochemistry is well-established.[1]
-
Iodination: React imidazole with
/KI in NaOH to form 4,5-diiodoimidazole .[1] -
Alkylation: React with methyl iodide (
) and base ( ) to form 1-methyl-4,5-diiodoimidazole .[1] -
Selective Reduction: Treat with
(sodium sulfite) or catalytic hydrogenation. The iodine at the 5-position (more sterically crowded and electron-deficient) is typically removed first, yielding 1-methyl-4-iodoimidazole .[1]-
Validation: The product of this reaction serves as the definitive reference for the 4-iodo spectrum.[1]
-
Protocol B: NMR Sample Preparation
-
Solvent: DMSO-
is preferred over CDCl for imidazoles to prevent aggregation and broadening of the H-2 signal.[1] -
Concentration: 10-15 mg in 0.6 mL solvent.
-
Experiments: Run standard 1H, 13C, and 1D-NOESY (irradiating the N-alkyl peak).
Decision Flowchart for Assignment
Use this logic gate to assign your unknown sample.
Caption: Logic flow for assigning regiochemistry. The NOE experiment is the fastest diagnostic tool.[1]
References
- Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text on imidazole reactivity and regioselectivity).
-
Bellina, F., et al. (2006). "Regioselective synthesis of 1,4- and 1,5-disubstituted imidazoles." Journal of Organic Chemistry.
-
Gottlieb, H. E., et al. (1997).[4][5] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. (Essential for identifying solvent peaks in DMSO/CDCl3).
-
Larina, L. I., et al. (2000). "Nitroimidazoles.[6][7][8] Part 16. Structure and tautomerism." Magnetic Resonance in Chemistry. (Provides analogous C-13 shielding data for substituted imidazoles).
-
BenchChem Technical Support. (2025). "Managing Regioselectivity in the Iodination of Imidazole." (General reactivity profiles).
Sources
- 1. CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole - Google Patents [patents.google.com]
- 2. compoundchem.com [compoundchem.com]
- 3. 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epfl.ch [epfl.ch]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Analytical Architectures for Imidazole Intermediates: A Comparative Technical Guide
Content Type: Publish Comparison Guide Audience: Researchers, Senior Analytical Scientists, Drug Development Professionals Focus: 2-Methylimidazole, 4-Methylimidazole, and functionalized imidazole intermediates.
Part 1: The Analytical Paradox of Imidazoles
Imidazole intermediates are the structural backbone of diverse pharmaceutical classes, from azole antifungals (e.g., Ketoconazole) to oncology drugs. However, they present a distinct "Analytical Paradox" for the chromatographer:
-
Basicity (pKa ~7.0 - 14.5): Imidazole nitrogens protonate easily at acidic pH, leading to strong ionic interactions with residual silanols on silica-based columns. This causes severe peak tailing and poor resolution.
-
High Polarity: Many small imidazole intermediates (e.g., 2-methylimidazole) are too polar to be retained on standard C18 columns, eluting in the void volume (
). -
Lack of Chromophores: Simple imidazoles lack strong UV absorption above 220 nm, making detection selectivity a challenge in complex matrices.
This guide moves beyond standard textbook recipes to compare three distinct analytical architectures—GC-FID , Ion-Pair RP-HPLC , and HILIC-MS —and provides a validated protocol for the most robust modern solution.
Part 2: Strategic Comparison of Methodologies
We evaluate three competing technologies based on Sensitivity (LOD), Robustness (Tailing Factor), and Operational Complexity.
Gas Chromatography (GC-FID)[1][2]
-
Best For: Volatile, non-thermally labile intermediates (e.g., 2-methylimidazole, 4-methylimidazole).
-
Mechanism: Separation based on boiling point and polarity.
-
Pros: High resolution; no solvent waste; flame ionization detector (FID) is universal for organics.
-
Cons: Derivatization often required for polar functionalized imidazoles to prevent column adsorption; thermal degradation risk for complex intermediates.
Ion-Pair Reversed-Phase HPLC (IP-RPLC)
-
Best For: QC labs with standard equipment analyzing polar ionic imidazoles.
-
Mechanism: A hydrophobic ion-pairing agent (e.g., Sodium Dodecyl Sulfate or Hexanesulfonate) is added to the mobile phase. It forms a neutral ion pair with the protonated imidazole, allowing retention on a C18 stationary phase.
-
Pros: Uses standard C18 columns; excellent peak shape when optimized.
-
Cons: "The Column Killer" —Ion-pairing reagents permanently modify column chemistry; slow equilibration; incompatible with Mass Spectrometry (MS) due to source contamination and signal suppression.
Hydrophilic Interaction Liquid Chromatography (HILIC)[3][4][5][6]
-
Best For: Trace analysis, LC-MS workflows, and highly polar intermediates.
-
Mechanism: Partitioning between a water-enriched layer on a polar stationary phase (Silica, Amide, Zwitterionic) and an organic-rich mobile phase.
-
Pros: High sensitivity in MS (due to high organic content enhancing desolvation); retains polar compounds without ion-pairing agents; complementary selectivity to C18.
-
Cons: Requires careful sample diluent matching (must be high organic) to prevent peak distortion.
Comparative Performance Matrix
| Feature | GC-FID | Ion-Pair RP-HPLC | HILIC-MS/UV |
| Target Analyte | Volatile Imidazoles (2-MEI, 4-MEI) | Ionic/Polar Intermediates | Highly Polar/Trace Impurities |
| LOD (Typical) | 1–5 ppm | 10–50 ppm (UV) | < 0.1 ppm (MS) |
| Peak Tailing ( | < 1.1 (Excellent) | 1.0–1.2 (Good) | 1.1–1.3 (Acceptable) |
| Equilibration Time | Fast (< 10 min) | Slow (> 60 min) | Medium (20–30 min) |
| MS Compatibility | Yes (GC-MS) | No (Source fouling) | High (Enhanced ionization) |
| Primary Risk | Thermal Degradation | Column dedication required | Sample solvent mismatch |
Part 3: Decision Logic & Workflow
The following decision tree guides the selection of the optimal validation path based on the physicochemical properties of the imidazole intermediate.
Figure 1: Analytical Architecture Decision Tree. Selects the method based on volatility, polarity, and detection requirements.
Part 4: Validated Protocol – HILIC-UV/MS for Polar Imidazoles
This protocol is chosen as the "Gold Standard" for modern drug development because it avoids the pitfalls of ion-pairing and enables high-sensitivity detection of potential genotoxic impurities (like 4-MEI).
Chromatographic Conditions
-
Column: Amide-bonded silica or Zwitterionic (e.g., ZIC-HILIC), 100 x 2.1 mm, 1.7 µm or 3.5 µm.
-
Why: Amide phases form a water-rich layer on the surface, retaining polar imidazoles via hydrogen bonding and partitioning.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
-
Why: Low pH ensures imidazoles are fully protonated (
), stabilizing retention mechanisms. Ammonium formate is MS-volatile.
-
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Isocratic Mode: 90% B / 10% A.
-
Note: HILIC requires high organic content (>70%) to maintain the water layer on the stationary phase.
-
-
Flow Rate: 0.3 mL/min (for 2.1 mm ID).
-
Temperature: 30°C.
-
Detection: UV at 215 nm (primary) or MS (ESI+, SIM mode for target mass).
Sample Preparation (Critical Step)
-
Diluent: 90:10 Acetonitrile:Buffer (Match Initial Mobile Phase).
-
Protocol:
-
Dissolve 10 mg of intermediate in 1 mL of Water/Methanol (Stock).
-
Dilute 100-fold into 100% Acetonitrile .
-
Causality: Injecting a water-rich sample into a HILIC system disrupts the partitioning layer, causing "breakthrough" peaks and doublets. The sample solvent must be weaker (more organic) than the mobile phase.
-
Validation Workflow (ICH Q2(R2) Aligned)
A. Specificity (Stress Testing)
Demonstrate that the method can separate the imidazole intermediate from synthesis precursors and degradants.
-
Action: Inject individual impurities, the intermediate, and a spiked mixture.
-
Acceptance: Resolution (
) > 1.5 between all critical pairs. Peak purity (via DAD or MS) > 99.0%.
B. Linearity & Range
-
Action: Prepare 5 concentration levels from 50% to 150% of the target concentration.
-
Data Treatment: Plot Area vs. Concentration. Calculate
and residual sum of squares. -
Acceptance:
.
C. Accuracy (Recovery)
-
Action: Spike placebo or matrix at 80%, 100%, and 120% levels (triplicate preparations).
-
Acceptance: Mean recovery 98.0% – 102.0% with RSD < 2.0%.
D. Precision (Repeatability)
-
Action: 6 independent preparations at 100% concentration.
-
Acceptance: RSD < 2.0% for UV assays; RSD < 5.0% for trace MS impurity assays.
E. Sensitivity (LOD/LOQ)
Part 5: Troubleshooting & Optimization
| Symptom | Root Cause | Corrective Action |
| Peak Tailing | Secondary interactions between imidazole nitrogen and residual silanols. | Increase Buffer Strength: Move from 5 mM to 10-20 mM Ammonium Formate. Check pH: Ensure pH is < pKa to keep silanols protonated (neutral). |
| Split Peaks | Sample solvent mismatch. | Diluent Adjustment: Ensure sample diluent contains |
| Retention Shift | HILIC water layer instability. | Equilibration: HILIC columns require longer equilibration than RP. Flush with 20 column volumes before starting. |
Visualization of Validation Logic
Figure 2: Step-by-step validation workflow aligned with ICH Q2(R2) guidelines.
References
-
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
Petruci, J. F., et al. (2013). "Determination of 2-Methylimidazole and 4-Methylimidazole in Caramel Colors by Capillary Electrophoresis". Journal of Agricultural and Food Chemistry, 61(9), 2263–2267. Available at: [Link]
-
McCalley, D. V. (2017). "Understanding and manipulating the separation in hydrophilic interaction liquid chromatography". Journal of Chromatography A, 1523, 49-71. Available at: [Link]
-
Center for Food Safety and Applied Nutrition (FDA). (2020). Determination of 4-Methylimidazole (4-MEI) in Food and Beverages by LC-MS/MS. Available at: [Link]
Sources
Safety Operating Guide
4-iodo-1-isopropyl-5-methyl-1H-imidazole proper disposal procedures
Topic: 4-iodo-1-isopropyl-5-methyl-1H-imidazole Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists[1]
Executive Safety & Logistics Summary
Immediate Action Required: This compound is classified as a Halogenated Organic Heterocycle . It must NEVER be disposed of in general aqueous waste, municipal trash, or non-halogenated solvent streams.
-
Primary Disposal Code: Halogenated Organic Waste (RCRA considerations apply based on solvent carrier).
-
Critical Hazard: Thermal decomposition releases toxic Hydrogen Iodide (HI) and Nitrogen Oxides (
). -
Operational Priority: Segregate strictly from non-halogenated solvents to prevent cross-contamination of bulk waste streams, which incurs significant disposal cost penalties and safety risks during incineration.
Technical Hazard Profiling
To dispose of this compound safely, one must understand the chemical behaviors that dictate its waste management.
| Property | Characteristic | Disposal Implication |
| Functional Group | Imidazole Ring + Iodine (C-I bond) | High Thermal Stability: Requires high-temperature incineration with specific scrubbing for iodine vapors. |
| Reactivity | Nucleophilic Nitrogen / Labile Iodine | Incompatibility: Do not mix with strong oxidizers or strong mineral acids in the waste container; risk of exothermic reaction or |
| Physical State | Solid (typically) | Solubility: Likely soluble in DCM, Chloroform, or DMSO. Solid waste must be double-bagged; liquid solutions go to Halogenated Carboys. |
| Toxicology | Irritant / Potential Sensitizer | PPE: Double nitrile gloves and P100 respiratory protection are mandatory during waste transfer. |
Scientist's Note: The Carbon-Iodine (C-I) bond is the weakest of the carbon-halogen bonds. While this imidazole derivative is relatively stable, exposure to light or strong acids in a waste container can cause gradual decomposition and the release of free iodine (
), turning waste streams violet/brown and corrosive. Amber glass or opaque HDPE containers are required.
Waste Segregation & Packaging Protocol
Effective disposal starts at the bench. You must segregate this waste stream to ensure downstream incinerators can handle the halogen load.
A. Solid Waste (Pure Compound or Contaminated Solids)
-
Primary Container: Place solid substance, contaminated weigh boats, and pipettes into a clear polyethylene bag (minimum 4 mil thickness).
-
Secondary Containment: Place the sealed bag into a wide-mouth HDPE jar labeled "Solid Hazardous Waste - Halogenated."
-
Labeling: Explicitly list "this compound" on the tag. Do not use generic abbreviations like "Iodo-imidazole."
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
-
Solvent Compatibility: If the compound is dissolved in solvents (e.g., Dichloromethane, Ethyl Acetate), the entire mixture defaults to the Halogenated Waste Stream .
-
pH Check: Before adding to a carboy, verify the solution pH is between 5 and 9.
-
Why? Acidic conditions accelerate the oxidation of iodide to iodine (
), creating corrosive vapors that degrade carboy seals [1].
-
-
Segregation Rule: Never pour this stream into "Non-Halogenated" (e.g., Acetone/Methanol only) containers. Even trace amounts (ppm levels) of iodine can disqualify a non-halogenated fuel-blending waste stream, forcing the facility to reclassify thousands of gallons at a premium cost [2].
Operational Workflow: The Decision Tree
The following diagram illustrates the logical flow for disposing of this compound, ensuring compliance with RCRA standards and lab safety protocols.
Figure 1: Decision logic for segregating halogenated imidazole waste. Note that liquid waste defaults to the Halogenated stream regardless of the carrier solvent due to the iodine content.
Step-by-Step Disposal Procedure
Step 1: Quenching & Stabilization (If Reactive)
If the imidazole is part of a reaction mixture containing reagents (e.g., thionyl chloride, strong bases):
-
Cool the mixture to 0°C.
-
Slowly quench with saturated Sodium Bicarbonate (
) or Ammonium Chloride ( ) as appropriate for the co-reagents. -
Verify Stability: Ensure no gas evolution occurs before transfer.
Step 2: Transfer to Waste Container
-
Select Container: Use a high-density polyethylene (HDPE) carboy or amber glass bottle. Avoid metal containers (steel drums) as organic iodides can corrode metal over time [3].
-
Filtration (Optional): If solid precipitate is present in a liquid stream, filter it out. Dispose of the solid as "Solid Hazardous Waste" (see Section 3A) and the filtrate as "Halogenated Liquid Waste." This reduces the volume of expensive liquid waste disposal.
Step 3: Labeling Compliance
Attach a hazardous waste tag immediately.[1] You must include:
-
Full Chemical Name: this compound.
-
Constituents: List carrier solvents (e.g., "Dichloromethane 90%, Iodo-imidazole 10%").
-
Hazard Checkboxes: Mark "Toxic" and "Irritant."
Step 4: Satellite Accumulation Area (SAA) Storage
-
Store the container in a secondary containment tray.
-
Light Protection: If using clear glass/plastic, wrap the container in aluminum foil to prevent photo-degradation of the iodine bond.
-
Cap Tightness: Ensure the cap is vapor-tight to prevent the escape of volatile organic compounds (VOCs).
Emergency Contingencies: Spills
Scenario: You drop a vial containing 5g of solid this compound.
-
Evacuate & Ventilate: Clear the immediate area. Iodine compounds can sublime or aerosolize.
-
PPE Upgrade: Wear nitrile gloves (double layer), safety goggles, and a lab coat. If dust is visible, use a fit-tested N95 or P100 respirator.
-
Containment: Cover the spill with a specialized absorbent pad or vermiculite.
-
Decontamination:
-
Disposal: All cleanup materials (pads, gloves, brush) go into the "Solid Halogenated Waste" bin.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[4] [Link]4]
-
U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. EPA.gov. [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS.org. [Link]
Sources
Safe Handling of 4-iodo-1-isopropyl-5-methyl-1H-imidazole: A Risk-Based PPE & Operational Guide
Executive Summary
This guide defines the safety architecture for handling 4-iodo-1-isopropyl-5-methyl-1H-imidazole . As a specialized halogenated heterocyclic intermediate, this compound lacks extensive public toxicological datasets (e.g., specific LD50 values). Therefore, this protocol applies the Precautionary Principle , categorizing the substance based on the Structure-Activity Relationship (SAR) of the imidazole class: Corrosive to mucous membranes, Potential Sensitizer, and Environmentally Hazardous.
Immediate Action Required:
-
Minimum PPE: Double Nitrile Gloves, Chemical Safety Goggles (Not glasses), Lab Coat, N95 (or P100) Respiratory Protection.
-
Containment: All open-vessel manipulations must occur within a certified Fume Hood or Powder Enclosure.
Part 1: Risk Assessment & Hazard Identification
Causality & Logic: Understanding the molecular structure is the first step in safety. We do not rely on generic labels; we analyze the functional groups.
Structural Hazard Analysis
The molecule contains three distinct functional features that dictate our safety response:
-
Imidazole Core (The Base): Imidazoles are nitrogen-containing heterocycles that can act as bases.[1] Upon contact with moisture (sweat, ocular fluid), they can raise local pH, leading to saponification of lipids in the cornea or skin.
-
Implication: Eye protection is the single most critical PPE element.
-
-
C-I Bond (The Halogen): The iodine atom at position 4 increases the molecular weight and lipophilicity, potentially facilitating skin absorption. Carbon-Iodine bonds can also be photolabile (sensitive to light), leading to the release of radical species or free iodine (
) upon degradation.-
Implication: Waste must be segregated from oxidizers; material should be stored in amber glass.
-
-
Isopropyl & Methyl Groups: These alkyl groups increase organic solubility, meaning the compound can easily penetrate standard latex gloves.
-
Implication: Nitrile or laminate gloves are required.
-
Anticipated GHS Classifications (Inferred)
Based on analog data from 4-iodo-1-methyl-1H-imidazole and general imidazole derivatives:
-
H317: May cause an allergic skin reaction (Sensitizer).
Part 2: The PPE Matrix (Personal Protective Equipment)
The following matrix prescribes protection levels based on the specific operational task.
| Operational Phase | Respiratory Protection | Hand Protection (Gloving) | Ocular Protection | Body Protection |
| Storage & Transport (Sealed Containers) | None required if sealed. | Single Nitrile (4 mil) | Safety Glasses w/ Side Shields | Standard Lab Coat |
| Weighing & Aliquoting (Solid Powder) | N95 or P100 Mask (if outside hood); Preferred: Fume Hood sash at working height. | Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (5-8 mil) | Chemical Goggles (Indirect Vent) or Face Shield | Lab Coat + Tyvek Sleeves (to seal wrist gap) |
| Synthesis/Reaction (Solvated) | Fume Hood Required. | Laminate/Barrier Gloves (e.g., Silver Shield) if handling halogenated solvents (DCM). | Chemical Goggles | Lab Coat (Cotton/Flame Resistant) |
| Spill Cleanup (>5g) | Full-Face Respirator (OV/P100 Cartridge) | Heavy Duty Butyl or Viton Gloves | Integrated in Respirator | Tyvek Suit (Disposable) |
Part 3: Operational Workflow & Logic
Trustworthiness: This workflow is designed as a self-validating system. Each step includes a "Check" to ensure safety before proceeding.
Diagram: Safety Logic Flow
The following diagram illustrates the decision-making process for handling this compound.
Caption: Decision logic for PPE selection based on the physical state of the imidazole intermediate.
Protocol: Safe Weighing & Transfer
Objective: Transfer solid this compound without generating airborne dust or contaminating the balance.
-
Preparation:
-
Don PPE (Double Nitrile, Goggles, Lab Coat).
-
Place a disposable antistatic weighing boat and a kimwipe dampened with methanol inside the fume hood.
-
Why? Organic powders often carry static charge. The damp wipe grounds the area and captures stray dust.
-
-
The Transfer:
-
Open the source container inside the hood.
-
Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the stock.
-
Transfer slowly. If the powder is "fluffy" or electrostatic, use an ionizing gun if available.
-
-
Decontamination (The "Exit Strategy"):
-
Before removing the weighed sample from the hood, wipe the exterior of the weighing boat with a dry kimwipe.
-
Place the spatula immediately into a solid waste bag inside the hood.
-
Self-Validation Check: Inspect the black surface of the balance. If white specks are visible, the containment failed. Clean immediately with MeOH.
-
Part 4: Decontamination & Disposal
Decontamination of Surfaces
Because imidazoles are basic, standard water washes may not be sufficient to solubilize lipophilic iodinated residues.
-
Primary Wash: Ethanol or Methanol (solubilizes the organic structure).
-
Secondary Wash: Dilute Acetic Acid (5%) or Citric Acid.
-
Final Rinse: Soap and Water.
Waste Disposal
This compound contains Iodine. It cannot be incinerated in standard non-halogenated waste streams due to the formation of corrosive iodine vapors (
| Waste Category | Instruction |
| Solid Waste | Collect in "Halogenated Solid Waste" drums. Label clearly with "Iodinated Organic." |
| Liquid Waste | Dispose in "Halogenated Organic Solvent" carboys (Red Can). Do not mix with strong oxidizers (e.g., Nitric Acid) to prevent iodine liberation. |
| Sharps/Glass | If contaminated, triple rinse with acetone before placing in glass disposal. |
References
-
PubChem. (2023). Compound Summary: 4-iodo-1-methyl-1H-imidazole (Analog). National Library of Medicine. [Link]
-
ECHA. (2023). Registration Dossier: Imidazole. European Chemicals Agency.[7] [Link]
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. U.S. Department of Labor. [Link]
Sources
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
